Fenpropimorph Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3/c1-14(11-21-12-15(2)24-16(3)13-21)10-17-6-8-18(9-7-17)20(4,5)19(22)23/h6-9,14-16H,10-13H2,1-5H3,(H,22,23)/t14?,15-,16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMMLYFAEKBWEE-MQVJKMGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747784 | |
| Record name | Fenpropimorphic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121098-45-1 | |
| Record name | Fenpropimorphic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121098451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenpropimorphic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENPROPIMORPHIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/042M8757YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Modifications
Stereoselective Synthesis of Fenpropimorph (B1672530) Acid Analogues for Mechanistic Probing
The biological activity of fenpropimorph is linked to its stereochemistry, making the synthesis of specific stereoisomers of its acid metabolite crucial for research. unibo.it Enantioselective synthesis, which favors the formation of one specific enantiomer, is key to producing these targeted molecules. wikipedia.org
Chiral Synthesis Approaches to Fenpropimorph Acid Derivatives
The creation of chiral derivatives of this compound often begins with materials that are already chiral, a method known as chiral pool synthesis. A chemoenzymatic process for producing S-(-)-fenpropimorph starts with achiral materials like 4-tert-butylbenzylchloride or bromide and methyl-diethylmalonate. google.com A key step in this process is the enzymatic kinetic resolution of a racemic ester using lipase (B570770) from Pseudomonas sp., which yields an optically pure acid with the desired S-configuration. google.com This method is advantageous as it avoids the economic and practical issues of resolving racemic mixtures with agents like camphorsulphonic acid and allows for the recycling of the undesired R-enantiomer. google.com Another approach involves using resolving agents, such as the Betti base, to achieve crystallization-induced diastereoisomer transformation (CIDT), which has been successfully used in the enantioselective synthesis of 2-alkyl-3-aryl-propan-1-amines, a core structure within fenpropimorph. unibo.it
Enantioselective Catalysis in this compound Production
Enantioselective catalysis utilizes chiral catalysts to produce a single, desired stereoisomer. wikipedia.org This is a highly efficient approach for generating this compound and its analogues. A notable method is the chemoenzymatic synthesis of the S-enantiomer of fenpropimorph, which employs lipase-catalyzed resolution of a racemic ester to produce the S-(-)-acid. researchgate.net This enzymatic reaction is fast, uses a commercially available enzyme, and simplifies the work-up process, making it suitable for large-scale production. google.com
Asymmetric hydrogenation is another powerful technique. Rhodium complexes with chiral ligands, such as Josiphos-type ligands, have been shown to be highly effective in the asymmetric hydrogenation of unprotected enamines to produce β-amino esters and amides with high yields and excellent enantioselectivity (93-97% ee). nih.gov Similarly, rhodium complexes with chiral bisphospholanes are effective for the asymmetric hydrogenation of functionalized olefins like dehydroamino acid derivatives and enamides. organic-chemistry.org The development of synergistic catalysis, where multiple catalysts work in concert, has further expanded the possibilities for creating complex chiral molecules. nih.govfrontiersin.org For instance, the merger of transition metal and Brønsted acid catalysis allows for the asymmetric alkynylation of imines. nih.gov
Novel Catalytic Approaches in this compound Synthesis
Innovations in catalysis are paving the way for more efficient and environmentally friendly synthetic routes to this compound. These methods focus on reducing steps, minimizing waste, and using sustainable materials.
One-Pot Multistep Strategies for Enhanced Efficiency
One-pot syntheses, where multiple reactions occur sequentially in the same vessel, significantly improve efficiency by reducing solvent use and reaction time. acs.org For the synthesis of fenpropimorph, two different one-pot strategies have been developed using an ionic liquid as the solvent. acs.orgcapes.gov.br
Pathway 1: A Heck coupling reaction followed by reductive amination. acs.orgacs.org
Pathway 2: An aldol (B89426) condensation followed by hydrogenation/reductive amination. acs.orgacs.org
These pathways can utilize both homogeneous and heterogeneous palladium catalysts, and the use of an ionic liquid allows for the recycling of the catalyst and solvent system. acs.orgcapes.gov.br For instance, in the second pathway, 2,6-dimethylmorpholine (B58159) can act as a base for the aldol condensation and then as a reactant in the subsequent reductive amination. acs.org
| One-Pot Synthesis of Fenpropimorph: Pathway 1 | |
| Reaction Sequence | Heck coupling of 4-tert-butyliodobenzene with 2-methyl-prop-2-en-1-ol, followed by reductive amination with 2,6-dimethylmorpholine. |
| Solvents Tested | Ionic liquids and molecular solvents. |
| Result | Good yields of fenpropimorph were obtained in both ionic liquids and molecular solvents, with the exception of solventless media. acs.org |
Application of Ionic Liquids and Green Chemistry Principles in Synthesis
Green chemistry principles aim to make chemical processes more sustainable. mudring.org Ionic liquids (ILs) are often central to these efforts as they are non-volatile, non-flammable, and can dissolve a wide range of compounds, making them a safer alternative to many traditional organic solvents. mudring.orgpharmacyjournal.in
In the synthesis of fenpropimorph, ILs have been used as recyclable solvents and catalysts. acs.orgcapes.gov.brlookchem.com The use of ILs can lead to several process improvements that align with the 12 principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts. mudring.orgpharmacyjournal.in For example, Brønsted acidic ionic liquids have been successfully used as both solvents and catalysts in three-component Mannich reactions. researchgate.netauctoresonline.org While ILs are not inherently "green," as their own synthesis can be resource-intensive, their application in specific processes can lead to significant environmental benefits, particularly through catalyst and solvent recycling. mudring.orgsciepub.com
| Green Chemistry Principles & Ionic Liquids | |
| Principle | Application in Synthesis |
| Safer Solvents | ILs have negligible vapor pressure, reducing air pollution and exposure risks. mudring.orgpharmacyjournal.in |
| Catalysis | ILs can act as catalysts themselves or as media to recycle expensive metal catalysts. researchgate.netsciepub.com |
| Waste Prevention | The ability to reuse both the catalyst and the ionic liquid solvent reduces overall waste. mudring.org |
| Energy Efficiency | Multiphase systems using ILs can allow for easier product separation, conserving energy. sciepub.com |
Computational Design and Prediction of this compound Derivatives for Environmental Studies
While the de novo computational design of new this compound derivatives is not a widely documented area of research, computational modeling plays a significant role in predicting the environmental fate and behavior of fenpropimorph and its known transformation products, such as this compound. These predictive models are essential tools used in environmental risk assessment and for regulatory purposes.
European regulatory bodies, for instance, utilize platforms like FOCUS (Forum for the Coordination of pesticide fate models and their Use) to create standardized scenarios for predicting the environmental concentration of pesticides and their metabolites in soil and groundwater. d-nb.info These models use input parameters derived from the physicochemical properties of the compound, such as its water solubility, vapor pressure, and soil sorption coefficient, along with environmental parameters to simulate its behavior.
Research has been conducted to compare the predictions of these models with data from experimental studies, such as lysimeter or wind tunnel experiments. researchgate.net For example, studies measuring the volatilization of ¹⁴C-labeled fenpropimorph from soil surfaces provide critical data to validate and refine the predictions of atmospheric dispersion models. researchgate.net The transformation of fenpropimorph into this compound is a key process included in these environmental fate models, as the properties and behavior of the acid metabolite can differ significantly from the parent compound. geokniga.org These computational tools allow for the estimation of factors like the degradation half-life (DT50) of fenpropimorph and this compound in soil and their potential for leaching, providing a comprehensive picture of their environmental impact without exhaustive field testing for every possible scenario. fao.org
Mechanistic Elucidation at the Molecular and Cellular Level Non Clinical Organisms
Enzyme Inhibition Kinetics and Binding Site Characterization (e.g., fungal enzymes)
Fenpropimorph's fungicidal activity is rooted in its function as a sterol biosynthesis inhibitor (SBI). wur.nl It specifically targets key enzymes within the ergosterol (B1671047) biosynthesis pathway, which is critical for maintaining the integrity and functionality of fungal cell membranes. wur.nluniversiteitleiden.nl The mechanism of action is believed to involve the protonated amine form of the morpholine (B109124) ring interacting with the enzyme's active site, where it mimics carbocationic high-energy intermediates of the sterol substrates. universiteitleiden.nl This interaction leads to a potent, targeted inhibition of sterol production. The S-(-)-enantiomer of fenpropimorph (B1672530) has been identified as the more biologically active form.
Inhibition of Sterol Δ14-Reductase and Δ8-Δ7-Isomerase in Fungi
Fenpropimorph exhibits a dual-site action within the fungal sterol biosynthesis pathway, primarily inhibiting two critical enzymes: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. wur.nluniversiteitleiden.nlmedchemexpress.com Sterol Δ14-reductase is a NADPH-dependent enzyme that catalyzes the reduction of the C14-15 double bond in sterol precursors. wur.nl The Δ8→Δ7-isomerase is responsible for the conversion of fecosterol (B45770) into episterol (B45613) by shifting a double bond from the Δ8 to the Δ7 position. researchgate.net
The intensity of inhibition at each of these sites can vary depending on the fungal species and the concentration of the fungicide. wur.nlfrontiersin.org In the yeast Saccharomyces cerevisiae, fenpropimorph inhibits the Δ8-Δ7-sterol isomerase at lower concentrations, while the Δ14-sterol reductase is blocked at higher concentrations. medchemexpress.com In other fungi, the Δ14-reductase is the main target. wikipedia.orgwur.nl This dual inhibition disrupts the sterol pathway at steps subsequent to the C14-demethylation stage. wur.nl
Biochemical Consequences of Sterol Biosynthesis Disruption in Fungal Cells
The inhibition of sterol Δ14-reductase and Δ8→Δ7-isomerase by fenpropimorph has significant biochemical consequences for the fungal cell. The primary result is a marked depletion of ergosterol, the principal sterol in most fungi, which is essential for regulating membrane fluidity and function. wur.nluniversiteitleiden.nlresearchgate.net
Concurrently, the enzymatic blockade leads to the accumulation of abnormal sterol precursors that are normally present only in trace amounts. wur.nluniversiteitleiden.nl Depending on which enzyme is more strongly inhibited, fungi accumulate specific intermediates. Inhibition of Δ14-reductase leads to a buildup of Δ8,14-sterols (such as ignosterol), while inhibition of Δ8→Δ7-isomerase results in the accumulation of Δ8-sterols. researchgate.net These accumulated precursors are incorporated into the fungal membranes, leading to a suboptimal sterol composition that increases membrane permeability and causes severe leakage of cellular components. wur.nluniversiteitleiden.nl This disruption of membrane integrity and the toxicity of the accumulated sterol precursors are considered the primary causes of the fungistatic and fungicidal action of fenpropimorph. wur.nlresearchgate.net
Comparative Analysis of Enzyme Inhibition Across Diverse Fungal Species
The sensitivity to fenpropimorph and the specific biochemical response vary considerably among different fungal species. This differential sensitivity is often linked to which of the two target enzymes is more effectively inhibited and the resulting profile of accumulated sterols.
For instance, Microdochium nivale, a pathogen of wheat, is highly sensitive to fenpropimorph and primarily accumulates Δ8-sterols, indicating a strong inhibition of the sterol Δ8→Δ7-isomerase. researchgate.net In contrast, sensitive strains of Fusarium species tend to accumulate mainly Δ8,14-sterols, pointing to sterol Δ14-reductase as the more sensitive target. nih.gov Tolerant strains of Fusarium, however, may accumulate both Δ8,14 and Δ8-sterols, or only Δ8-sterols, suggesting a different enzymatic response or tolerance mechanism. nih.gov The powdery mildew fungus, Erysiphe graminis, is another pathogen that has shown high sensitivity to fenpropimorph. nih.gov
Table 1: Comparative Effects of Fenpropimorph on Different Fungal Species
| Fungal Species | Sensitivity to Fenpropimorph | Primary Accumulated Sterol(s) | Primary Enzyme Target Indicated |
|---|---|---|---|
| Microdochium nivale | High | Δ8-sterols | Sterol Δ8→Δ7-Isomerase researchgate.net |
| Fusarium spp. (sensitive strains) | High | Δ8,14-sterols | Sterol Δ14-Reductase nih.gov |
| Fusarium spp. (tolerant strains) | Low | Δ8,14-sterols and/or Δ8-sterols | Variable/Reduced Sensitivity of Δ14-Reductase nih.gov |
| Erysiphe graminis (Powdery Mildew) | High | Not specified | Sterol Δ14-Reductase nih.gov |
| Saccharomyces cerevisiae | High | Δ8-sterols (low concentration), Δ8,14-sterols (high concentration) | Δ8→Δ7-Isomerase (low conc.), Δ14-Reductase (high conc.) medchemexpress.com |
Cellular Uptake and Intracellular Localization Mechanisms in Model Organisms (e.g., fungi, plants, environmental microorganisms)
While fenpropimorph is known to be absorbed systemically by plants through roots and leaves, the precise molecular mechanisms governing its transport across cellular membranes and its subsequent distribution within the cell are complex and not fully elucidated. wur.nl
Membrane Transport Systems for Fenpropimorph Acid
Specific membrane transporters responsible for the direct uptake of this compound have not been definitively identified in most organisms. However, research in the model yeast Saccharomyces cerevisiae has provided important insights. In this fungus, the FEN2 gene product (Fen2p) has been characterized as a plasma membrane-localized, high-affinity H+-pantothenate symporter. researchgate.netnih.gov The FEN2 gene is linked to fenpropimorph sensitivity, suggesting a relationship between this transport system and the fungicide's activity. researchgate.netnih.gov While Fen2p's primary substrate is the vitamin pantothenate, its connection to fenpropimorph sensitivity may imply an indirect role in uptake or in modulating cellular states that affect susceptibility.
In S. cerevisiae, cells lacking the transcriptional regulator Upc2p are more susceptible to fenpropimorph, indicating that regulatory networks controlling sterol uptake and biosynthesis also influence the compound's effect. asm.org Fenpropimorph treatment itself was found to enhance the uptake of exogenous sterols by wild-type yeast cells. ebi.ac.uk
Subcellular Distribution and Accumulation Patterns
Once inside the cell, fenpropimorph's disruption of sterol metabolism leads to the abnormal accumulation of lipids and precursors in specific subcellular compartments.
In plant cells, treatment with fenpropimorph causes sterol precursors and certain sphingolipids (hydroxypalmitic acid-containing glucosylceramides) to accumulate in the Golgi apparatus. nih.gov This suggests that fenpropimorph's action blocks the proper trafficking of these lipids from the Golgi to their final destination in the plasma membrane. nih.gov This blockage is also associated with an increase in phosphatidic acid in the endomembranes, particularly the Golgi, which may alter the organelle's structure. nih.gov
In the green alga Chlamydomonas reinhardtii, fenpropimorph treatment has been shown to induce a dose-dependent accumulation of neutral lipids, specifically triacylglycerols, which are stored in cytoplasmic lipid droplets. researchgate.net This indicates a significant rerouting of lipid metabolism in response to the compound. In arbuscular mycorrhizal fungi, fenpropimorph has a direct impact by perturbing the organism's sterol metabolism. researchgate.net
Table 2: Observed Subcellular Accumulation Patterns Following Fenpropimorph Treatment
| Organism Type | Model Organism | Subcellular Location | Accumulated Components | Reference |
|---|---|---|---|---|
| Plant | (General plant cells) | Golgi Apparatus | Sterol precursors, Glucosylceramides, Phosphatidic Acid | nih.gov |
| Alga | Chlamydomonas reinhardtii | Lipid Droplets | Neutral lipids (Triacylglycerols) | researchgate.net |
| Plant | Arabidopsis thaliana | Whole cell/membranes | Δ8,14 sterols | researchgate.net |
Molecular Interactions with Biological Macromolecules (e.g., membrane sterols, specific receptors in non-human systems)
Alterations in Membrane Fluidity and Integrity
The integrity and fluidity of cell membranes are fundamentally dependent on their lipid composition, particularly the types of fatty acids and the presence of sterols. fiveable.meharvard.edu Fenpropimorph's inhibition of sterol biosynthesis directly leads to significant changes in the physical properties of membranes in non-target organisms. universiteitleiden.nl By altering the sterol profile, fenpropimorph can disrupt the tight packing of phospholipids, which affects membrane fluidity and permeability. frontiersin.org
In plant cells, a proper sterol composition is essential for maintaining the structural integrity and function of the plasma membrane. elifesciences.org Treatment with fenpropimorph results in the accumulation of unusual sterol precursors, which can lead to changes in membrane organization. nih.govfrontiersin.org For example, research on leek seedlings has shown that inhibiting sterol synthesis with fenpropimorph causes an accumulation of sterol precursors and affects the distribution of detergent-resistant membranes, which are indicative of lipid rafts. nih.gov This suggests that the normal trafficking of these membrane domains is disrupted. Furthermore, in the microalga Chlamydomonas reinhardtii, fenpropimorph treatment has been observed to cause the conversion of polar lipids from the chloroplast membrane into triacylglycerols, indicating a significant remodeling of membrane lipids. biofueljournal.com This alteration can lead to changes in membrane structure and potentially affect cellular processes that rely on membrane integrity. biofueljournal.com
Changes in Lipid Metabolism and Triacylglycerol Accumulation in Microalgae
Exposure to fenpropimorph has been shown to induce significant alterations in the lipid metabolism of the green microalga Chlamydomonas reinhardtii, most notably leading to the accumulation of triacylglycerols (TAGs). biofueljournal.comresearchgate.net TAGs are neutral lipids that serve as a primary form of energy storage.
Studies have demonstrated that fenpropimorph treatment rapidly triggers a substantial increase in TAG content, even surpassing the levels achieved through common stress-induction methods like nitrogen starvation. researchgate.netfrontiersin.org Biochemical analyses have revealed that the fatty acids incorporated into these newly synthesized TAGs are largely derived from the breakdown of polar membrane lipids, particularly those from the chloroplast. researchgate.netfrontiersin.org This indicates a significant remodeling of cellular lipid pools, where structural membrane lipids are converted into storage lipids. biofueljournal.com
The mechanism behind this fenpropimorph-induced TAG accumulation is linked to its primary function as a sterol biosynthesis inhibitor. biofueljournal.com By disrupting sterol homeostasis, fenpropimorph may trigger cellular stress responses that lead to changes in fatty acid and lipid metabolism. researchgate.net This process involves the enzymatic conversion of diacylglycerol (DAG) to TAG, catalyzed by enzymes such as diacylglycerol acyltransferases (DGATs) and phospholipid:diacylglycerol acyltransferases (PDATs). frontiersin.org
**Table 1: Effect of Fenpropimorph on Lipid Composition in *Chlamydomonas reinhardtii***
Transcriptomic and Proteomic Responses to this compound Exposure in Non-Target Organisms/Model Systems (e.g., soil microbes, aquatic organisms)
The application of fenpropimorph can elicit a wide range of transcriptomic and proteomic changes in non-target organisms as they attempt to cope with the induced stress. These molecular responses provide insights into the mechanisms of toxicity and adaptation.
Gene Expression Profiling in Fungi and Bacteria in Response to this compound
In fungi, such as Aspergillus niger, exposure to fenpropimorph triggers a distinct transcriptomic response. researchgate.netasm.org Given that fenpropimorph inhibits ergosterol biosynthesis, a key component of fungal cell membranes, a significant upregulation of genes involved in the ergosterol pathway is often observed as a compensatory mechanism. researchgate.net Additionally, genes related to cell wall integrity and stress response pathways are frequently induced. researchgate.netmdpi.com Studies on Aspergillus niger have shown that sublethal concentrations of fenpropimorph lead to the differential expression of genes involved in various cellular processes, indicating a broad-ranging cellular response to the chemical stress. asm.org
Proteomic Changes Indicative of Stress or Adaptation in Model Organisms
Proteomic analyses of organisms exposed to fenpropimorph reveal changes in protein abundance that signify cellular stress and adaptive responses. In model organisms, exposure to chemical stressors often leads to the upregulation of general stress response proteins. nih.gov
In the context of acid stress, which can be a secondary effect of some chemical exposures, studies on Lactobacillus plantarum have shown an increase in the abundance of proteins involved in carbohydrate metabolism, pyruvate (B1213749) metabolism, and lysine (B10760008) biosynthesis. nih.gov Additionally, a significant oxidative stress response is often observed. nih.gov Conversely, proteins involved in cell wall and phospholipid biosynthesis, transcription, and translation may be downregulated, suggesting a redirection of cellular resources towards survival. nih.gov
In aquatic organisms, environmental stressors like changes in salinity and temperature elicit specific proteomic responses. frontiersin.org For instance, in the ascidian Ciona robusta, stress conditions lead to changes in proteins related to the cytoskeleton, signal transduction, and post-translational modifications. frontiersin.org High salinity stress can activate pathways for carbohydrate and lipid transport and catabolism to generate energy. frontiersin.org While not directly studying fenpropimorph, these findings illustrate the types of proteomic shifts that can occur in response to environmental perturbations, which may share commonalities with the response to chemical stressors. The use of proteomics in non-model organisms is becoming more feasible, allowing for a broader understanding of how different species cope with environmental challenges at the protein level. researchgate.net
Impact on Metabolic Pathways in Eukaryotic Microorganisms and Plants (excluding direct human relevance)
Fenpropimorph's primary mode of action, the inhibition of sterol biosynthesis, has cascading effects on various metabolic pathways in eukaryotic microorganisms and plants. medchemexpress.com The disruption of sterol production not only affects membrane structure and function but also influences interconnected metabolic networks. nih.gov
In fungi, the blockage of the ergosterol pathway leads to the accumulation of specific sterol intermediates. medchemexpress.com This can trigger a feedback response, causing an upregulation of genes and enzymes involved in the early steps of the pathway. researchgate.net Furthermore, the altered membrane composition can indirectly affect the activity of membrane-bound enzymes and transport proteins, thereby influencing a wide range of metabolic processes.
In plants, the inhibition of phytosterol synthesis by fenpropimorph can have significant metabolic consequences. researchgate.net Sterols are precursors for the synthesis of brassinosteroids, a class of steroid phytohormones essential for plant growth and development. researchgate.net By reducing the availability of sterol precursors, fenpropimorph can indirectly impact brassinosteroid-mediated signaling pathways. Additionally, there is evidence of cross-talk between sterol metabolism and other lipid metabolic pathways. For example, in the microalga Chlamydomonas reinhardtii, fenpropimorph treatment leads to a profound shift from the synthesis of membrane lipids to the accumulation of triacylglycerols (TAGs), indicating a major rerouting of carbon flux. biofueljournal.comresearchgate.netfrontiersin.org
The metabolic reprogramming induced by fenpropimorph can also be viewed as a stress response. Plants and microorganisms may activate alternative metabolic pathways to cope with the chemical insult. This can include changes in carbohydrate metabolism, amino acid synthesis, and the production of secondary metabolites. frontiersin.orgbiorxiv.org For example, some studies have shown that exposure to fungicides can lead to an increase in the phenylpropanoid pathway metabolism, which is involved in plant defense responses. researchgate.net
Table 2: Compound Names Mentioned in the Article
Influence on Carbon and Nitrogen Cycling in Microbial Communities
Fenpropimorph, a morpholine fungicide, undergoes transformation in the soil to its primary metabolite, this compound. researchgate.netfao.org The impact of this transformation product on the intricate processes of carbon and nitrogen cycling, which are fundamental to soil fertility, is an area of ongoing scientific investigation. Research has primarily focused on the parent compound, fenpropimorph, to understand its influence on the soil microbial communities that drive these essential nutrient cycles.
Studies have shown that fenpropimorph can exert a selective pressure on soil microorganisms. A notable effect is the inhibition of the growth of active saprotrophic fungi, which are key primary decomposers of organic matter. researchgate.net In one study, fenpropimorph inhibited the growth of these fungi during the initial 10 days of barley root decomposition, a period that coincided with peak fungal activity in untreated samples. researchgate.net This disruption of fungal communities can have cascading effects on carbon turnover, as fungi are critical in breaking down complex organic polymers like cellulose (B213188) and lignin.
The influence on bacterial populations appears to be more complex. Research has indicated that fenpropimorph can lead to a significant, though temporary, reduction in the abundance of total culturable bacteria. researchgate.net However, specific bacterial groups may respond differently. For instance, populations of Pseudomonas and actinomycetes, both important in decomposition and nutrient cycling, were not significantly affected in one study. researchgate.net
The effects on the nitrogen cycle are less direct but are inferred from the compound's impact on microbial populations. Soil fauna such as protozoa, which are involved in nutrient mineralization and regulating bacterial populations, are known to be sensitive to fenpropimorph. researchgate.net While direct evidence on this compound's effect on nitrification and denitrification rates is limited, fungicides as a chemical class are known to have the potential to inhibit these crucial nitrogen transformation processes. researchgate.net
Table 1: Observed Effects of Fenpropimorph on Soil Microbial Groups
| Microbial Group | Observed Effect | Reference |
| Saprotrophic Fungi | Inhibition of growth, especially during early decomposition stages. | researchgate.net |
| Total Culturable Bacteria | Significantly lowered at day 17 post-application, stimulated at day 56. | researchgate.net |
| Pseudomonas | Not significantly affected. | researchgate.net |
| Actinomycetes | Not significantly affected. | researchgate.net |
| Soil Protozoa | Sensitive at recommended field doses. | researchgate.net |
Effects on Photosynthesis and Primary Metabolism in Algae and Plants
This compound's parent compound, fenpropimorph, has been shown to significantly interfere with the primary metabolism and photosynthetic processes in non-target organisms like algae and higher plants. These effects are primarily linked to its role as a sterol biosynthesis inhibitor.
In the green alga Chlamydomonas reinhardtii, exposure to fenpropimorph triggers a rapid and substantial alteration in lipid metabolism. Research has demonstrated that treatment with fenpropimorph leads to a significant accumulation of neutral lipids, specifically triacylglycerols (TAGs). frontiersin.orgnih.gov Within one hour of treatment, the amount of TAGs can increase by at least fourfold compared to untreated cells. frontiersin.orgnih.gov This accumulation is a result of the rapid conversion of chloroplast polar membrane lipids into TAGs, a process that represents a major diversion of carbon from membrane synthesis to storage lipid formation. frontiersin.orgnih.gov This effect is so pronounced that a one-hour treatment with fenpropimorph can induce more than double the amount of TAGs produced after nine days of nitrogen starvation, a well-known stress condition for inducing lipid accumulation. frontiersin.orgnih.gov
Table 2: Time-Dependent Accumulation of Triacylglycerols (TAGs) in Chlamydomonas reinhardtii Treated with Fenpropimorph (10 µg mL⁻¹)
| Time (minutes) | TAGs in Control (nmol) | TAGs in Fenpropimorph-Treated (nmol) |
| 5 | 26.8 ± 4.7 | 65.4 ± 3.0 |
| 15 | 40.9 ± 0.4 | 120.7 ± 1.2 |
| 45 | 51.2 ± 5.1 | 255.0 ± 8.5 |
| 85 | 66.1 ± 24.2 | 260.7 ± 21.9 |
| 125 | 27.7 ± 5.7 | 278.0 ± 1.0 |
| Data sourced from Kim et al. (2015). researchgate.net |
In higher plants, such as Arabidopsis thaliana, fenpropimorph acts as a potent inhibitor of the enzyme sterol C-14 reductase. researchgate.netnih.gov This inhibition disrupts the normal sterol biosynthesis pathway, leading to a significant shift in the sterol composition of plant cell membranes. The levels of common phytosterols, such as sitosterol, stigmasterol, and campesterol, are greatly reduced. nih.gov Concurrently, there is a significant accumulation of atypical sterols, including Δ⁸,¹⁴-sterols and the cyclopropylsterol, 24-methylenepollinastanol. nih.gov
This profound change in sterol composition has significant consequences for plant growth and development, as sterols are not only crucial for membrane structure and function but also serve as precursors for brassinosteroids (BRs), a class of essential plant steroid hormones. researchgate.net Treatment with fenpropimorph has been shown to cause a dose-dependent reduction in the endogenous levels of major brassinosteroids, such as 6-deoxocastasterone (B1254736) and 6-deoxotyphasterol, with levels dropping to as low as 5% to 26% of those in control plants. researchgate.netnih.gov This disruption of both sterol and brassinosteroid homeostasis leads to observable phytotoxic effects, including inhibited growth of roots and hypocotyls. nih.gov
**Table 3: Effect of Fenpropimorph on Sterol Composition in *Arabidopsis thaliana***
| Sterol | Mock-Treated (µg/g fresh weight) | 10 µg/mL Fenpropimorph (µg/g fresh weight) | 100 µg/mL Fenpropimorph (µg/g fresh weight) |
| Normal Sterols | |||
| Campesterol | 54.3 | 4.8 | 0.9 |
| Stigmasterol | 33.7 | 2.5 | 0.3 |
| Sitosterol | 267.3 | 20.3 | 2.5 |
| Abnormal Sterols | |||
| Δ⁸,¹⁴ Sterols | Not Detected | 85.6 | 28.5 |
| Cycloeucalenol | 1.9 | 12.3 | 114.7 |
| 24-Methylenepollinastanol | Not Detected | 12.9 | 102.3 |
| Data adapted from He et al. (2003). nih.gov |
Environmental Fate and Transport Dynamics
Degradation Pathways and Metabolite Formation in Environmental Matrices (soil, water, air)
The transformation of fenpropimorph (B1672530) in the environment leads to the formation of several metabolites, with fenpropimorph acid being a primary product. oekotoxzentrum.chepa.gov The degradation process involves complex biochemical reactions that vary depending on the environmental compartment.
Oxidation and Ring Opening of the Morpholine (B109124) Ring to this compound
The formation of this compound (coded as BF 421-2) is a critical step in the degradation of fenpropimorph. fao.orgfao.org This process primarily occurs in soil through the oxidation of the tert-butyl group on the phenyl ring of the parent compound. epa.gov Subsequently, the morpholine ring can undergo opening, leading to further degradation products. fao.org In aerobic water/sediment systems, the degradation pathway is similar, although the opening of the morpholine ring is not observed. fao.org Studies have shown that this compound is a major metabolite in both soil and water/sediment systems. oekotoxzentrum.ch
Photolytic and Hydrolytic Transformation Products
While fenpropimorph itself is relatively stable to hydrolysis under neutral conditions, its transformation can be influenced by light. oekotoxzentrum.chfao.org In soil, photolysis can lead to the formation of metabolites such as BF 421-13 (the alkyl ketone) and BF 421-15 (the morpholine-3-one derivative). fao.orgmst.dk However, photochemical degradation is not considered a major pathway for fenpropimorph in the environment. fao.orgfao.org Hydrolysis of fenpropimorph does not readily occur, with studies showing stability over a range of pH values. fao.orgfao.orgherts.ac.uk
Identification and Quantification of Secondary Metabolites of this compound
Following the formation of this compound, further degradation can occur, leading to a range of secondary metabolites. In soil, besides this compound, other identified metabolites include BF 421-7, BF 421-8 (the hydroxyethylamine), and BF 421-10 (dimethylmorpholine). fao.orgnih.gov In water-sediment systems, this compound is the main metabolite, and it has been observed to move from the sediment back into the water phase due to its higher water solubility compared to the parent compound. oekotoxzentrum.cheuropa.eu In these systems, fenpropimorphic acid reached maximum concentrations of 17% and 23% of the applied radioactivity in the water phase. oekotoxzentrum.ch
Photolytic and Hydrolytic Transformation Kinetics of this compound
The rate at which this compound transforms in the environment is influenced by several factors, including light and pH.
pH-Dependent Hydrolysis and Stability in Aquatic Systems
Fenpropimorph, the parent compound of this compound, is hydrolytically stable across a pH range of 3 to 9. fao.orgfao.orgherts.ac.uk Studies conducted over 32 days at 25°C in the dark showed no significant hydrolysis. fao.org While some loss of the parent compound was observed at pH 9, this was attributed to increased volatility or adsorption rather than hydrolysis. fao.org Consequently, hydrolysis is considered to play a negligible role in the degradation of fenpropimorph and, by extension, the direct formation of this compound through this pathway is not significant. fao.orgregulations.gov this compound itself is more water-soluble than its parent compound, which influences its mobility in aquatic systems. oekotoxzentrum.cheuropa.eu The pKa of fenpropimorph is 6.98, meaning its dissociation and solubility are pH-dependent. mst.dk At a pH below its pKa, the dissociated, more water-soluble form will predominate. mst.dk
Compound Names
| Compound Name |
| Fenpropimorph |
| This compound |
| BF 421-7 |
| BF 421-8 |
| BF 421-10 |
| BF 421-13 |
| BF 421-15 |
Research Findings on Fenpropimorph Degradation
| Environmental Matrix | Degradation Pathway | Key Metabolites | Half-Life (DT50) | Reference |
|---|---|---|---|---|
| Soil | Oxidation and Ring Opening | This compound (BF 421-2), BF 421-7, BF 421-8, BF 421-10 | 12.5-114 days (lab); 10-100 days (field) for Fenpropimorph | oekotoxzentrum.chfao.org |
| Soil | Photolysis | BF 421-13, BF 421-15 | ~30 days for Fenpropimorph | oekotoxzentrum.chfao.org |
| Water/Sediment | Oxidation | This compound (BF 421-2) | 18-54 days for Fenpropimorph in the whole system | oekotoxzentrum.ch |
| Aqueous Solution | Hydrolysis | Stable (no significant degradation) | Not determinable | fao.orgfao.orgherts.ac.uk |
Adsorption, Desorption, and Leaching Characteristics in Soil Systems
The behavior of this compound in soil is characterized by its notable mobility, a direct consequence of its adsorption and desorption properties. These characteristics are critical in determining its potential to move through the soil profile and reach groundwater.
Soil Adsorption Coefficient (Koc) and Mobility of this compound
The soil adsorption coefficient (Koc) is a key indicator of a chemical's tendency to bind to soil organic carbon. For this compound, studies have reported Koc values ranging from 42 to 111 L/kg in loamy sand and sandy loam soils. regulations.gov These values classify this compound as mobile to highly mobile in soil. regulations.gov In contrast, its parent compound, fenpropimorph, exhibits much lower mobility with Koc values of 3,833 and 8,778 L/kg in the same soil types, categorizing it as slightly mobile. regulations.govregulations.gov
The Freundlich adsorption constant (Kads or Kf), which describes the adsorption capacity of the soil, further illustrates this difference. For this compound, Kads values of 0.5 and 1.0 L/kg have been observed, while fenpropimorph has significantly higher Kads values of 46 and 79 L/kg. regulations.govregulations.gov A study on a sandy loam soil reported a Kd value (a measure of adsorption to the whole soil) of approximately 1.3 kg/L for this compound, compared to about 161 kg/L for fenpropimorph, underscoring the acid's much higher potential for movement. researchgate.net
According to the McCall classification system, substances with a Koc between 50 and 150 are considered to have high mobility. chemsafetypro.com The FAO classification scheme categorizes chemicals with a Koc between 10 and 100 as mobile. chemsafetypro.com Based on these established frameworks, this compound's Koc values firmly place it in the mobile to highly mobile categories. regulations.govchemsafetypro.com
Interactive Data Table: Soil Mobility of Fenpropimorph and this compound
| Compound | Soil Type | Koc (L/kg) | Mobility Classification | Freundlich Kads (L/kg) | Reference |
| This compound | Loamy Sand | 42 | Highly Mobile | 0.5 | regulations.gov |
| This compound | Sandy Loam | 111 | Mobile | 1.0 | regulations.gov |
| Fenpropimorph | Loamy Sand | 3,833 | Slightly Mobile | 46 | regulations.govregulations.gov |
| Fenpropimorph | Sandy Loam | 8,778 | Slightly Mobile | 79 | regulations.govregulations.gov |
| This compound | Sandy Loam | - | Mobile | ~1.3 (Kd) | researchgate.net |
| Fenpropimorph | Sandy Loam | - | Immobile | ~161 (Kd) | researchgate.net |
Influence of Soil Organic Matter and Clay Content on Retention
The retention of pesticides in soil is significantly influenced by the soil's organic matter and clay content. Adsorption is often positively correlated with organic carbon content and negatively correlated with soil pH for ionizable pesticides. acs.orgresearchgate.net For many pesticides, soil organic matter is the most critical factor in their retention. researchgate.net While organic carbon is a primary driver of adsorption, the clay content can become a more significant factor in soils with low organic matter. researchgate.net
Soils with higher clay content generally exhibit a greater capacity to retain nutrients and other substances. irishsoilexperts.ie Conversely, sandy soils, which typically have lower sorption capacity, are more prone to leaching. researchgate.netirishsoilexperts.ie The adsorption of ionizable compounds like this compound is complex, with the soil's pH playing a crucial role by affecting the charge of both the pesticide molecule and the soil particles. acs.org The higher polarity of this compound contributes to its lower adsorption and thus greater leaching potential compared to its parent compound. researchgate.net
Leaching Potential to Groundwater
Given its high mobility, this compound has a recognized potential to leach into groundwater. researchgate.net The transformation of fenpropimorph to this compound is a key process, as the resulting metabolite is significantly more mobile. regulations.govresearchgate.net While the parent compound, fenpropimorph, is not expected to leach to groundwater due to its low mobility, its degradation into the more mobile this compound presents a pathway for potential groundwater contamination. herts.ac.uk
Field monitoring studies have been conducted to assess the leaching risk of various pesticides, including fenpropimorph and its acid metabolite. researchgate.netgeus.dk Although some monitoring programs have not detected fenpropimorph or this compound in water samples shortly after application, the potential for leaching over a longer period remains a concern due to the acid's mobility. researchgate.netgeus.dk The higher polarity of this compound is a key factor contributing to its increased leaching potential. researchgate.net The GUS (Groundwater Ubiquity Score) leaching potential index for this compound has been calculated at 2.35, indicating a "transition state" for leaching potential. herts.ac.uk
Volatilization and Atmospheric Transport Modeling of this compound
The potential for a chemical to volatilize and be transported in the atmosphere is determined by its physicochemical properties, primarily its vapor pressure and Henry's Law constant.
Henry's Law Constant and Vapor Pressure Determinations
There is limited specific data available for the Henry's Law constant and vapor pressure of this compound itself. However, information on the parent compound, fenpropimorph, provides some context. Fenpropimorph has a low vapor pressure of 3.5 mPa at 20°C and a Henry's Law constant of 2.74 x 10⁻⁴ Pa m³ mol⁻¹, classifying it as non-volatile. herts.ac.uk Based on these properties for the parent compound, significant movement from soil or water into the air is considered unlikely. regulations.gov The process of volatilization can be predicted using these physicochemical parameters. researchgate.net
Long-Range Atmospheric Transport Potentials
Biodegradation Processes by Microbial Communities in Natural Environments
The transformation and ultimate fate of this compound in the environment are primarily dictated by the metabolic activities of native microbial communities. researchgate.netresearchgate.net As a major metabolite of the fungicide fenpropimorph, its persistence and transport are closely linked to microbial degradation processes. regulations.govoekotoxzentrum.chresearchgate.net These processes are complex, involving various pathways and being influenced by a multitude of environmental factors. The degradation of the parent compound, fenpropimorph, often involves the formation of this compound, which is more mobile in soil. researchgate.netresearchgate.net Subsequent microbial action determines the extent to which this metabolite is broken down further, potentially leading to complete mineralization. fao.org
Aerobic and Anaerobic Degradation Pathways
The breakdown of this compound is predominantly studied under aerobic conditions, as it is a primary product of aerobic metabolism of its parent compound, fenpropimorph. regulations.gov
Under aerobic conditions in soil and aquatic systems, fenpropimorph undergoes oxidation of the tert-butyl group to form this compound (also referred to as BF 421-2). fao.org This is a key step in its environmental degradation pathway. researchgate.netresearchgate.net Further degradation can proceed through the opening and breakdown of the morpholine ring, which has been demonstrated in studies using 14C-labeled fenpropimorph, leading to the evolution of 14CO2. fao.org This indicates complete mineralization of that part of the molecule. In aerobic water-sediment systems, this compound is a main metabolite and has been observed to partition from the sediment back into the water phase due to its higher water solubility compared to the parent compound. oekotoxzentrum.ch
Information on the anaerobic degradation of this compound is limited. However, studies on the parent compound under anaerobic soil conditions showed that fenpropimorph was largely stable, with very low rates of mineralization. europa.eu In one study, after 120 days under anaerobic conditions, the only significant component detected was the parent fenpropimorph, with mineralization to CO2 accounting for less than 2% of the applied radioactivity. europa.eu This suggests that the degradation pathway is significantly inhibited in the absence of oxygen.
Table 1: Key Compounds in the Aerobic Degradation Pathway of Fenpropimorph. oekotoxzentrum.chfao.org
Role of Specific Microbial Consortia in this compound Mineralization
The mineralization of this compound is a biologically mediated process driven by soil and water microorganisms. researchgate.netfao.org While specific microbial consortia solely responsible for this compound mineralization have not been extensively detailed in scientific literature, the roles of broader microbial groups, including bacteria and fungi, are recognized. nih.govusda.gov
Studies on the effects of the parent fungicide fenpropimorph provide insights into the microbial communities involved. The appearance of this compound in soil has been shown to substantially affect active saprotrophic fungi, which suggests their involvement in the turnover of this metabolite. researchgate.net In some experiments, while the parent compound inhibited certain fungal populations, culturable bacteria such as Pseudomonas and Actinomycetes were not affected, indicating their potential role in the degradation process under fungicide pressure. researchgate.netresearchgate.net The degradation of complex organic molecules in soil is often the result of the synergistic activities of diverse microbial consortia, where different species carry out different steps of the degradation pathway. nih.gov Bacteria and fungi produce a wide array of enzymes capable of breaking down complex aromatic and heterocyclic compounds. nih.govnih.gov It is likely that a consortium of such microorganisms, rather than a single species, is required for the complete mineralization of this compound in the environment.
Factors Influencing Biodegradation Rates (e.g., pH, temperature, nutrient availability)
The rate at which microbial communities biodegrade this compound is highly dependent on a range of environmental and physicochemical factors.
pH: Soil and water pH is a critical factor. Fenpropimorph is a weak base with a pKa of approximately 7.0. mst.dk This means that at neutral or higher pH values, the more mobile, ionized form—this compound—is the predominant species. The degradation of similar ionizable pesticides has been shown to be significantly influenced by soil pH. nih.gov For the parent compound, the inhibitory effect on certain fungal enzymes decreases as pH increases from 6 to 8.5, which could indirectly influence the rate at which it is transformed into this compound and subsequently degraded. oekotoxzentrum.ch Generally, microbial activity is highest in soils with a neutral pH, and extreme acidic or basic conditions can inhibit the growth and metabolic activity of degrading microorganisms. jmb.or.kr
Temperature: Biodegradation is an enzyme-catalyzed process and is therefore sensitive to temperature fluctuations. Studies on the parent compound, fenpropimorph, show that degradation rates are significantly slower at colder temperatures (e.g., 5°C). oekotoxzentrum.ch The dissipation half-life (DT50) of fenpropimorph in soil has been shown to vary widely depending on temperature and soil type, with reported values ranging from 11 to 187 days. fao.org As a general rule, the rate of microbial reactions, including pesticide degradation, tends to increase with temperature up to an optimal point, beyond which enzyme denaturation can occur. usda.gov
Nutrient and Water Availability: Soil moisture content and nutrient status directly impact microbial activity. Higher soil moisture generally accelerates the degradation of fenpropimorph. oekotoxzentrum.ch However, excessive water can lead to anaerobic conditions, which significantly slows the degradation process. europa.eunih.gov The availability of nutrients, particularly carbon and nitrogen, is also crucial for sustaining a healthy microbial population. Soil organic carbon content has been shown to have a positive influence on the degradation of many pesticides. researchgate.net Furthermore, the bioavailability of this compound is a key factor. Due to its higher polarity and weaker adsorption to soil particles compared to its parent compound, this compound is more mobile and potentially more available to microorganisms in the soil solution. regulations.govresearchgate.net Studies on other pollutants have demonstrated that the addition of mineral nutrients can significantly enhance biodegradation rates in soil. nih.gov
Table 2: Summary of Factors Influencing this compound Biodegradation.
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Trace Analysis of Fenpropimorph (B1672530) Acid and its Metabolites
Chromatographic methods coupled with mass spectrometry are the cornerstone for the trace analysis of Fenpropimorph Acid. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly favored for its high sensitivity and selectivity, especially for polar compounds like this compound. mdpi.comnih.gov Gas chromatography-mass spectrometry (GC-MS) is also utilized, though it often requires a derivatization step to methylate the polar acid metabolite, making it more suitable for GC analysis. researchgate.netfao.org
The simultaneous analysis of the parent compound, fenpropimorph, and its primary metabolite, this compound, is essential for a complete residue definition. Analytical methods have been developed to concurrently measure both compounds in diverse and complex environmental and biological matrices, including soil, water, and various livestock products. nih.govresearchgate.netmdpi.com
A key challenge in developing these methods is the differing physicochemical properties of the parent fungicide and its acid metabolite. Fenpropimorph is more lipophilic, while this compound is significantly more polar. This necessitates careful optimization of extraction, cleanup, and chromatographic conditions to ensure adequate recovery and sensitivity for both analytes. For instance, LC-MS/MS methods are frequently employed, as they can accommodate a wider range of compound polarities compared to GC-MS. mdpi.comnih.gov An analytical procedure for soil involved extraction with an acetone/water mixture, followed by liquid-liquid partition and cleanup using gel permeation chromatography. researchgate.net For livestock products, a single-sample preparation method using a modified QuEChERS approach has been developed for subsequent LC-MS/MS analysis, demonstrating its applicability across matrices like milk, eggs, and meat. mdpi.comnih.govnih.gov
These simultaneous determination methods are crucial for regulatory monitoring, as residue definitions often include both the parent compound and its significant metabolites. nih.gov
Effective sample preparation is critical to remove interfering matrix components and concentrate the analytes of interest, thereby improving the accuracy and sensitivity of the analysis. nih.gov For this compound, two prevalent techniques are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE).
The QuEChERS method has become a powerful and widely adopted tool for preparing a variety of food and agricultural samples for pesticide residue analysis. phenomenex.com Modified QuEChERS procedures have been successfully developed for the simultaneous extraction of fenpropimorph and this compound from complex matrices such as livestock products, soil, and various plant materials. mdpi.comnih.govulpgc.esresearchgate.net Optimization often involves adjusting the extraction solvent and buffer composition. For example, using acetonitrile (B52724) with 5.0% (v/v) acetic acid was found to optimize the extraction of this compound from milk and egg samples. mdpi.com The cleanup step in the QuEChERS protocol, known as dispersive SPE (d-SPE), typically uses a combination of sorbents like primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove fats, and magnesium sulfate (B86663) to remove water. mdpi.comcore.ac.uk
Solid-Phase Extraction (SPE) is another robust technique used for the cleanup and preconcentration of analytes from aqueous and environmental samples. scielo.br It has been applied to the analysis of fenpropimorph and its metabolites in animal feed and water samples. nih.govscielo.br Polymeric sorbents like Oasis HLB are effective for preconcentrating a wide range of pesticides, including those with varying polarities, from water samples prior to LC-MS/MS analysis. scielo.br
The choice between QuEChERS and SPE often depends on the specific matrix and the desired throughput, with QuEChERS generally offering a faster and simpler workflow. phenomenex.com
Modern analytical instrumentation, particularly LC-MS/MS, enables the detection and quantification of this compound at ultra-trace levels. mdpi.comresearchgate.net This high sensitivity is crucial for enforcing maximum residue limits (MRLs) set by regulatory bodies.
Methods have been validated with very low limits of detection (LOD) and quantification (LOQ). For instance, an LC-MS/MS method for analyzing this compound in livestock products achieved an LOD of 1.25 µg/kg and an LOQ of 5.0 µg/kg. mdpi.comnih.govnih.gov In soil analysis using LC-MS with atmospheric pressure chemical ionization (APCI), detection limits below 1 µg/kg were reported for both fenpropimorph and this compound. researchgate.net For water samples, methods combining SPE with UHPLC-MS/MS have achieved practical LOQs as low as 0.04 µg/L. scielo.br
These low detection capabilities ensure that even minute quantities of residues can be reliably monitored in food and environmental compartments. mdpi.com
Table 5.1: Reported Detection and Quantification Limits for this compound
| Analytical Method | Matrix | LOD | LOQ | Source(s) |
|---|---|---|---|---|
| LC-MS/MS | Livestock Products | 1.25 µg/kg | 5.0 µg/kg | mdpi.comnih.govnih.gov |
| LC-APCI-MS | Soil | - | <1 µg/kg | researchgate.net |
| GC-MS | Soil | - | 0.01 mg/kg | fao.org |
Spectroscopic Methods for Structural Elucidation of this compound and its Degradation Products
While chromatographic techniques are excellent for quantification, spectroscopic methods are indispensable for the definitive structural elucidation of this compound and its various degradation products.
High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF), Q-TOF, and Orbitrap systems, is a powerful tool for identifying metabolites. ijpras.comthermofisher.com HRMS provides highly accurate mass measurements, typically with mass errors of less than 5 ppm, which allows for the confident determination of the elemental composition of an unknown compound. thermofisher.com This capability is crucial for distinguishing between isobaric species—compounds that have the same nominal mass but different elemental formulas. ijpras.com
In the context of this compound, HRMS is used to confirm its identity in complex samples and to identify novel or unexpected degradation products formed through biotic or abiotic processes. nih.gov By coupling HRMS with liquid chromatography (LC-HRMS), researchers can separate complex mixtures and obtain accurate mass data for each component. ijpras.com Tandem mass spectrometry (MS/MS) experiments performed on HRMS instruments provide fragmentation patterns that offer further structural clues, helping to piece together the metabolite's structure. europa.eu This approach is fundamental in untargeted metabolomics studies to map the metabolic fate of a parent compound like fenpropimorph. nih.gov
Fenpropimorph itself is a chiral molecule, existing as a racemic mixture of cis-isomers. unibo.it Consequently, its degradation products, including this compound, can also exist as multiple stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure and stereochemistry of organic molecules. researchgate.net
Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to determine the relative configuration of chiral centers by measuring through-space correlations between protons. researchgate.net For determining the absolute configuration of a chiral molecule, specialized NMR experiments using chiral derivatizing agents (e.g., Mosher's acid) can be employed. acs.org While specific studies detailing the full stereochemical analysis of this compound using advanced NMR are not widely published, the principles are well-established. Such analyses would be critical for understanding whether the degradation of fenpropimorph in the environment or in biological systems occurs in a stereoselective manner, which can have significant implications for biological activity and risk assessment. unibo.itmdpi.com
Development of Biosensors and Immunochemical Assays for Environmental Monitoring of this compound
The detection of this compound in environmental samples has been advanced by the development of specialized immunochemical assays. These methods offer high sensitivity and specificity, providing valuable tools for monitoring programs.
A sensitive Enzyme-Linked Immunosorbent Assay (ELISA) has been developed for the detection of the fungicide fenpropimorph, which is also applicable to its metabolite, this compound. acs.org The development process involved synthesizing a stable derivative of this compound to act as a hapten. acs.org This hapten was then conjugated to carrier proteins like bovine serum albumin (BSA) to produce the necessary immunogens and enzyme tracers. acs.org
Antibodies were raised in rabbits, and the resulting antisera were characterized for their ability to bind to this compound. acs.org Through a process of two-dimensional titer determination, the optimal concentrations for the specific antibody and the enzyme conjugate were established to maximize assay sensitivity. acs.org The developed competitive ELISA, where the enzyme-conjugated acid competes with the free acid in the sample, allows for the quantification of this compound at very low concentrations. acs.org This assay demonstrates high sensitivity, with the ability to determine concentrations between 100 and 800 pg/mL. acs.org The detection limit for this compound in water samples using this ELISA method was reported to be 50 ng/L, with a mean recovery of approximately 86.5%. acs.org
While specific electrochemical biosensors designed exclusively for this compound are not extensively detailed in published literature, the principles of this technology are well-established for pesticide detection in general. benthamopen.commdpi.com These biosensors combine the high selectivity of biological components with the sensitivity of electrochemical transducers. mdpi.com
Typically, an enzymatic biosensor for pesticide detection operates based on the inhibition of an enzyme, such as acetylcholinesterase, by the target compound. benthamopen.com The sensor's electrode is coated with the immobilized enzyme. benthamopen.com When the target pesticide is present, it inhibits the enzyme's catalytic activity, leading to a measurable change in the electrochemical signal (e.g., current or potential). benthamopen.com This change is proportional to the concentration of the analyte. mdpi.com Advantages of this technology include high sensitivity, rapid response times, and the potential for creating portable, low-cost devices suitable for in-field analysis. benthamopen.commdpi.com Given these characteristics, the development of an electrochemical biosensor for this compound represents a promising future direction for rapid environmental monitoring.
Sample Preparation Methodologies for Complex Environmental Matrices
Effective analysis of this compound from complex matrices such as soil, water, and biological tissues requires robust sample preparation to extract the analyte and remove interfering substances.
Various extraction techniques have been optimized to ensure high recovery of this compound from environmental and biological samples. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted approach. nih.govmdpi.com Modifications to the standard QuEChERS procedure, such as adjusting the extraction solvent by adding acetic acid, have been shown to improve recovery rates for both fenpropimorph and this compound from livestock products. nih.gov
For soil samples, a common procedure involves extraction with a solvent mixture like acetone/water, followed by a liquid-liquid partition with a solvent such as dichloromethane. researchgate.net This method has been reported to yield high recovery rates of around 80% for both fenpropimorph and its acid metabolite. researchgate.net In animal products, this compound is extracted from matrices like milk and eggs using acetonitrile and a pH 9 buffer. fao.org
The following table summarizes reported extraction efficiencies for this compound from various matrices.
| Matrix | Extraction Method | Reported Recovery/Efficiency (%) | Citation |
| Livestock Products (Milk, Egg) | Modified QuEChERS (acetonitrile with 1% acetic acid) | 61.5 - 97.1 | mdpi.com |
| Soil | Acetone/water (2:1) extraction, liquid/liquid partition | ~80 | researchgate.net |
| Water | Dichloromethane extraction | 86.5 ± 7.8 | acs.org |
| Muscle | Stored sample analysis | 66 | fao.org |
| Milk | Stored sample analysis | 81 | fao.org |
| Liver | Stored sample analysis | 92 | fao.org |
| Kidney | Stored sample analysis | 95 | fao.org |
After initial extraction, a cleanup step is crucial to remove co-extracted matrix components that can interfere with subsequent analysis. Dispersive solid-phase extraction (d-SPE), a key component of the QuEChERS method, is frequently used. nih.govlcms.cz This involves adding specific sorbents to the sample extract.
Commonly used sorbents include:
Magnesium sulfate (MgSO₄): Used to remove excess water. nih.gov
Primary Secondary Amine (PSA): Effective for removing fatty acids, organic acids, and some sugars. nih.govlcms.cz
C18 (Octadecylsilane): Used to remove non-polar interferences, such as lipids. nih.govlcms.cz
Graphitized Carbon Black (GCB): Employed to remove pigments and sterols, although it can sometimes retain planar analytes. lcms.cz
For animal products, cleanup of this compound extracts can be performed using a C18 bonded silica (B1680970) gel column after an initial liquid-liquid partition with hexane (B92381) to remove fats. fao.org In soil analysis, gel permeation chromatography has been used as a cleanup technique. researchgate.net The choice of cleanup strategy is dependent on the complexity of the matrix and the analytical technique being used. nih.gov
Quantitative Determination in Biological and Environmental Samples
The final step in the analysis is the quantitative determination of this compound, which is typically accomplished using chromatographic techniques coupled with sensitive detectors. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for its high selectivity and sensitivity. mdpi.commdpi.com Gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS) is also used, although derivatization of the polar this compound to its methyl ester may be required for GC analysis. researchgate.netfao.org
Validation of these analytical methods according to international guidelines ensures their reliability. mdpi.com Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery. mdpi.comresearchgate.net For instance, an LC-MS/MS method for livestock products demonstrated excellent linearity with coefficients of determination (R²) greater than 0.998. mdpi.com
The table below presents data on the quantitative determination of this compound in various samples.
| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Citation |
| This compound | Livestock Products | LC-MS/MS | 1.25 µg/kg | 5.0 µg/kg | mdpi.com |
| This compound | Animal Tissues, Eggs | Not specified | - | 0.01 mg/kg | fao.org |
| This compound | Milk | Not specified | - | 0.002 mg/L | fao.org |
| This compound | Soil | GC/MS (after methylation) | - | 0.010 mg/kg | researchgate.net |
| Fenpropimorph | Bananas (Fruit/Pulp) | GLC with NPD | 0.05 mg/kg | - | fao.org |
| Fenpropimorph | Soil | GC/MS | - | 0.005 mg/kg | researchgate.net |
Validation of Analytical Methods According to Regulatory Guidelines (e.g., CODEX)
The validation of analytical methods for this compound is critical for ensuring the reliability and accuracy of residue monitoring in various matrices. Regulatory bodies such as the Codex Alimentarius Commission (CAC) have established comprehensive guidelines for the validation of methods for pesticide residue analysis. cfs.gov.hkfao.org These guidelines, including CAC/GL 40-1993, outline specific performance criteria that a method must meet to be considered fit for purpose. fao.org Key validation parameters include linearity, accuracy (measured as recovery), precision (measured as relative standard deviation or RSD), selectivity, the limit of detection (LOD), and the limit of quantitation (LOQ). cfs.gov.hkfao.orgpsu.edu
A notable example of a method validated according to these international standards is a liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique developed for the simultaneous determination of fenpropimorph and its metabolite, this compound, in livestock products. mdpi.commdpi.com This method, which utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, was validated in accordance with CODEX guidelines. mdpi.comresearchgate.net
The validation demonstrated excellent linearity for matrix-matched calibration curves, with coefficients of determination (R²) values exceeding 0.998 for this compound across various livestock matrices. mdpi.com The method's sensitivity was established with a limit of detection (LOD) of 1.25 µg/kg and a limit of quantitation (LOQ) of 5.0 µg/kg. mdpi.commdpi.com Accuracy and precision were assessed through recovery experiments at three different fortification levels (LOQ, 2x LOQ, and 10x LOQ). The average recovery values for this compound ranged from 69.3% to 111.1%, with a coefficient of variation (CV) of less than 10% for all samples, fully complying with CODEX criteria (CAC/GL 71-2009). mdpi.comnih.gov
Table 1: Validation Parameters for an LC-MS/MS Method for this compound in Livestock Products.
Another analytical method for this compound (coded as BF 421-2) in animal tissues, eggs, and milk was reported with limits of determination of 0.01 mg/kg for tissues and eggs, and 0.002 mg/l for milk. fao.org The validation of these methods ensures that they are robust and reliable for regulatory monitoring and enforcement of maximum residue limits (MRLs).
Inter-laboratory Validation Studies
Inter-laboratory validation studies, often referred to as ring tests or collaborative trials, are essential for assessing the reproducibility and transferability of an analytical method. These studies involve multiple laboratories analyzing identical samples to determine the level of agreement in their results. This process is a cornerstone for establishing a method as a standard or official procedure.
The LC-MS/MS method for fenpropimorph and this compound developed by Kim et al. was subjected to inter-institutional validation to confirm its suitability for widespread use in Korea. mdpi.com The method was evaluated by the Eco-Friendly Agricultural and Biological Research Center (EABRC), an institute certified for pesticide residue analysis. mdpi.com The results from this inter-laboratory comparison confirmed the method's robustness.
Table 2: Inter-Institutional Validation Data for Fenpropimorph/Fenpropimorph Acid Analysis. Note: Specific recovery data for this compound from the validation laboratory was not detailed in the provided source, so data for the parent compound is shown for illustrative purposes of the study.
Independent laboratory validation is a common practice. For instance, an analytical method for fenpropimorph in bananas (BASF method 241/1) was formally validated by an independent laboratory, confirming its reliability. fao.org
However, inter-laboratory studies for morpholine (B109124) fungicides have not always yielded consistent results in different laboratories, which can be a challenge in standardizing methods. bcpc.org A 2020 ring test organized by the European Union Reference Laboratory (EURL) assessed certified standard solutions of numerous pesticides, including fenpropimorph, distributed to various experienced laboratories. eurl-pesticides.eu The study highlighted discrepancies between the certified concentration and the concentrations reported by participating labs for some compounds, underscoring the importance of such trials in quality control. eurl-pesticides.eu For fenpropimorph, with a certified concentration of 50 mg/L, the reported concentrations from multiple labs ranged from 31-44 mg/L, illustrating the variability that can occur even in the analysis of standard solutions. eurl-pesticides.eu These findings emphasize the critical role of rigorous, multi-laboratory validation in ensuring that analytical methods for compounds like this compound are accurate and reproducible across different testing facilities.
Table 3: Example of Inter-Laboratory Ring Test Results for Fenpropimorph.
Ecological Impact and Ecosystem Dynamics
Effects on Non-Target Microbial Communities
The introduction of fenpropimorph (B1672530) and its subsequent transformation to fenpropimorph acid can influence the intricate web of microbial life in the soil. These microorganisms, including bacteria, fungi, and protozoa, are fundamental to key ecological processes.
Impact on Key Ecological Functions
Soil microorganisms are the primary drivers of nutrient cycling and organic matter decomposition, processes vital for soil fertility. plantarc.comtidalgrowag.comrngr.net Research indicates that fenpropimorph can influence these functions. For example, the fungicide has been found to have an effect on primary decomposer organisms in the soil. researchgate.net Specifically, it has been shown to inhibit the growth of active fungi involved in the initial stages of decomposition. researchgate.netresearchgate.net This interference with fungal activity can have cascading effects on the decomposition of organic matter, such as barley roots. researchgate.net While the direct impact on nutrient cycling is complex, alterations in the microbial populations responsible for these processes suggest a potential for disruption. researchgate.nettandfonline.com
Differential Sensitivity of Bacterial and Fungal Groups to this compound
Research suggests that different microbial groups exhibit varying levels of sensitivity to fenpropimorph and its acid metabolite. Fungi, particularly saprotrophic fungi, appear to be more directly and negatively affected than bacteria. researchgate.netresearchgate.net Studies have documented an inhibitory effect on the growth of active fungal hyphae, especially during peak activity periods in decomposition processes. researchgate.netresearchgate.net
In contrast, the impact on bacteria appears to be more complex and potentially indirect. While the total number of culturable bacteria was observed to be significantly lowered at one point and later stimulated, specific groups like Pseudomonas and actinomycetes were not affected. researchgate.netresearchgate.net This suggests that the fungicide's primary mode of action has a more pronounced effect on fungal populations, while the observed changes in bacterial numbers may be a secondary consequence of the altered fungal activity and community structure. researchgate.net Some research also indicates that certain fungicides can inhibit the activity of soil bacteria. ibles.pl
Impact on Aquatic Biota
The potential for this compound to enter aquatic ecosystems has prompted investigations into its toxicity for a range of aquatic organisms. These studies are crucial for assessing the environmental risk posed by this compound.
Toxicity to Freshwater and Marine Algal Species
Data on the toxicity of this compound to algae indicate that it is significantly less toxic than its parent compound, fenpropimorph. For the freshwater green alga Pseudokirchneriella subcapitata, the 72-hour EC50 (the concentration causing a 50% effect on growth) for this compound was reported to be ≥ 100 mg/L. regulations.govregulations.gov In contrast, the parent fenpropimorph has an EC50 of 0.327 mg/L for the same species, highlighting the substantially lower toxicity of the acid metabolite to this primary producer. regulations.gov Information regarding the toxicity to marine algal species is less specific for this compound, though studies have been conducted on the parent compound with species like Skeletonema costatum. regulations.gov
Effects on Aquatic Invertebrate Life Cycles and Populations
Similar to the findings for algae, this compound demonstrates a much lower acute toxicity to aquatic invertebrates compared to the parent compound. For the freshwater invertebrate Daphnia magna, the 48-hour EC50 was found to be ≥ 100 mg/L for this compound. regulations.govregulations.govherts.ac.uk This is in stark contrast to the EC50 values for fenpropimorph, which range from 0.30 to 12.24 mg/L. regulations.govregulations.gov These findings suggest that the transformation of fenpropimorph to this compound in the environment reduces the acute risk to aquatic invertebrates like daphnids. regulations.gov
Table 1: Aquatic Toxicity of Fenpropimorph and this compound
| Species | Endpoint | Fenpropimorph (mg ai/L) | This compound (mg ai/L) | Reference |
|---|---|---|---|---|
| Rainbow trout (Oncorhynchus mykiss) | 96-hour LC50 | 0.74 – 5.15 | ≥ 100 | regulations.govregulations.gov |
| Green algae (Pseudokirchneriella subcapitata) | 72-hour EC50 | 0.327 | ≥ 100 | regulations.govregulations.gov |
| Daphnia magna | 48-hour EC50 | 0.30 - 12.24 | ≥ 100 | regulations.govregulations.gov |
Developmental and Behavioral Impacts on Model Aquatic Organisms (e.g., zebrafish)
Fenpropimorph, a morpholine (B109124) fungicide, and its primary metabolite, this compound, have been studied for their effects on aquatic life. While this compound is generally considered less toxic to aquatic organisms than its parent compound, concerns about the developmental and behavioral impacts on model organisms like zebrafish (Danio rerio) persist. regulations.gov
Recent studies on zebrafish embryos exposed to fenpropimorph have revealed significant developmental toxicity. nih.gov Exposure to the fungicide resulted in reduced embryonic viability, particularly in the early stages of development, and led to smaller head and body sizes in the larvae. nih.govchemrobotics.com Furthermore, fenpropimorph was found to induce apoptosis (programmed cell death), DNA fragmentation, and inflammation. nih.gov
Using transgenic zebrafish models, researchers observed aberrations in the vascular network and neurotoxic impacts. nih.gov Specifically, there was a reduction in liver size and fluorescence intensity in relevant transgenic lines, supported by corresponding changes in mRNA expression related to organ development. nih.gov These findings suggest that fenpropimorph can cause significant aberrations in aquatic organisms. nih.gov
While specific studies focusing solely on the developmental and behavioral impacts of this compound on zebrafish are less common, the known effects of the parent compound highlight the potential for adverse outcomes in aquatic ecosystems. The degradation of fenpropimorph to this compound is a key environmental process, and the mobility of this compound in soil suggests it can reach aquatic environments. regulations.govresearchgate.net Although the acute toxicity of this compound is lower than that of fenpropimorph, the potential for chronic effects and subtle developmental and behavioral changes warrants further investigation. regulations.gov
Influence on Plant Physiology and Growth in Agricultural and Natural Systems
Phytotoxic Effects and Growth Inhibition in Non-Crop Plants
Fenpropimorph can have notable phytotoxic effects on various non-crop plant species. researchgate.netresearchgate.net Studies have shown that it can cause growth inhibition and the appearance of necrotic lesions on plants. researchgate.netresearchgate.net Tier I studies have indicated that fenpropimorph is phytotoxic to certain plants at concentrations greater than 25%, with corn and cabbage being among the most sensitive monocot and dicot species, respectively. regulations.gov Research on Arabidopsis thaliana has demonstrated that fenpropimorph treatment can impair cell expansion in a dose-dependent manner. nih.gov Furthermore, treatment with fenpropimorph has been linked to reduced cellulose (B213188) levels and abnormal embryonic development in Arabidopsis. mdpi.com
Impact on Mycorrhizal Fungi Development and Plant Symbiosis
The symbiotic relationship between plants and arbuscular mycorrhizal (AM) fungi is crucial for nutrient uptake, particularly phosphorus. Fenpropimorph, as a sterol biosynthesis inhibitor (SBI), has been shown to negatively impact this symbiosis. researchgate.netunito.itfrontiersin.org
Research has demonstrated that fenpropimorph can drastically reduce mycorrhizal root growth, root colonization, and the development of the extraradical mycelium, which is essential for exploring the soil for nutrients. researchgate.netnih.gov Studies using in vitro cultivation systems have shown that fenpropimorph affects not only the growth of the AM fungus but also its physiological and metabolic activities. unito.itnih.gov This includes a decrease in phosphorus transport from the fungus to the plant. unito.itfrontiersin.orgnih.gov
The mechanism behind this toxicity is linked to the disruption of sterol biosynthesis in the fungus. researchgate.netresearchgate.net Fenpropimorph has been found to slow down the sterol pathway in AM fungi, leading to a reduction in total sterols and an accumulation of precursors like squalene (B77637). researchgate.net This suggests that a key enzyme, squalene epoxidase, may be inhibited. researchgate.net The alteration of sterol composition is believed to be a primary reason for the high toxicity of fenpropimorph to the AM symbiosis. researchgate.netnih.gov At varying concentrations, fenpropimorph has been observed to inhibit the hyphal healing mechanism in some AM fungi, such as Rhizophagus irregularis, while stimulating it at lower concentrations. frontiersin.orgnih.gov
Accumulation of Abnormal Sterols in Plant Tissues
Fenpropimorph's mode of action involves the inhibition of sterol biosynthesis, not only in fungi but also in higher plants. wikipedia.org It specifically inhibits the enzyme cycloeucalenol-obtusifoliol isomerase, leading to a significant alteration in the sterol composition of plant cell membranes. wikipedia.org This inhibition results in the accumulation of unusual or abnormal sterols. researchgate.netresearchgate.netnih.gov
Bioaccumulation and Bioconcentration Potential in Trophic Levels (excluding human consumption)
Bioaccumulation is the process where organisms accumulate chemicals from both their environment (water, soil) and their food. up.ptBioconcentration specifically refers to the uptake of a chemical from the water. researchgate.net The tendency of a chemical to concentrate in an organism is described by the bioaccumulation factor (BAF) or bioconcentration factor (BCF). up.pt When the concentration of a contaminant increases at successively higher levels in a food chain, it is known as biomagnification . researchgate.netresearchgate.net
For fenpropimorph, its high lipophilicity (log P value of 4.1) would typically suggest a potential for bioconcentration in fish. regulations.gov However, the U.S. Environmental Protection Agency (EPA) anticipates that environmental residues of both fenpropimorph and its metabolite, this compound, will be low due to limited environmental release and mobility of the parent compound. regulations.gov Therefore, significant bioconcentration is not expected. regulations.gov
The BCF/BAF tool from EPISuite estimates a bioaccumulation factor (BAF) for fenpropimorph in upper trophic level fish to be 491 L/kg when considering biotransformation, a significant reduction from the 82,460 L/kg estimated without biotransformation. oekotoxzentrum.ch This indicates that metabolic processes within organisms play a crucial role in reducing the potential for bioaccumulation.
Uptake and Translocation in Terrestrial and Aquatic Plants
The uptake and movement (translocation) of pesticides in plants are influenced by factors like the chemical's lipophilicity. nih.gov Systemic pesticides like fenpropimorph are absorbed by plants and moved within their tissues. herts.ac.uk
Studies on barley have shown that after application, a significant portion of fenpropimorph can be found on the leaf surface, with a gradual increase in the amount absorbed into the leaf tissue over time. fao.org There is also evidence of limited translocation from the treated leaves to other parts of the plant, including the roots. fao.org In rotational crop studies, where crops were grown in soil previously treated with fenpropimorph, radioactivity from the labeled compound was detected in the subsequent plants, indicating uptake from the soil. fao.orgfao.org
This compound, being more mobile in soil than its parent compound, has a higher potential to be taken up by plant roots from the soil water. regulations.govresearchgate.net The uptake of ionizable pesticides like this compound can be influenced by the pH of the soil and plant compartments. nih.gov Once inside the plant, these compounds can be transported through the xylem and phloem to different plant parts. nih.gov
Transfer Through Simple Food Chains (e.g., plant-insect, alga-invertebrate)
The movement of this compound through food chains begins with its formation in the environment. Fenpropimorph applied to crops can be metabolized by plants, leading to the presence of this compound within plant tissues. fao.orgfao.org Studies on wheat, barley, and sugar beets have shown that the parent compound is subject to metabolic processes within the plant. fao.org This creates a direct pathway for the entry of this compound into terrestrial food chains.
Plant-Insect Transfer: Insects feeding on plants that have metabolized fenpropimorph may ingest this compound. While direct studies quantifying the transfer rate from plant to insect for the acid are not prominent in the reviewed literature, the presence of the acid in plant forage and straw implies that herbivorous insects are likely exposed. fao.org Research on the parent compound, fenpropimorph, has detected residues in potential prey species for raptors, such as hedgehogs, indicating that transfer along the terrestrial food web occurs. nih.gov
Alga-Invertebrate Transfer: In aquatic environments, this compound has demonstrated low acute toxicity to algae and invertebrates. regulations.govregulations.gov This suggests that at typical environmental concentrations, it may not cause immediate, large-scale die-offs of primary producers or primary consumers. However, the potential for bioaccumulation and transfer still exists. A relevant food chain for trophic transfer in surface waters would involve algae, which is then consumed by invertebrates. oekotoxzentrum.ch Given that this compound is more water-soluble than its parent compound, its bioavailability to aquatic organisms like algae is a key consideration. oekotoxzentrum.ch Although direct toxicity is low, invertebrates consuming algae that have absorbed the acid from the water column would constitute a transfer pathway.
The table below summarizes the acute toxicity of this compound to representative aquatic organisms, which is a critical factor in assessing the potential impact of its transfer through the food chain.
| Species | Endpoint | Value (mg ai/L) | Reference |
|---|---|---|---|
| Rainbow trout (Oncorhynchus mykiss) | 96-hour LC50 | ≥ 100 | regulations.govregulations.gov |
| Green alga (Pseudokirchneriella subcapitata) | 72-hour EC50 | ≥ 100 | regulations.govregulations.gov |
| Water flea (Daphnia magna) | 48-hour EC50 | ≥ 100 | regulations.govregulations.gov |
Long-Term Ecological Consequences and Ecosystem Resilience
The long-term impacts of any chemical on an ecosystem are tied to its persistence, its legacy effects, and the ability of biological communities to recover from exposure.
This compound is a major degradation product of fenpropimorph in aerobic soil environments. fao.orgresearchgate.net While the parent compound is considered moderately persistent, its degradation into the acid form is relatively rapid. fao.orgherts.ac.uk A key difference between the two is their mobility. This compound has a much higher mobility in soil compared to its parent compound, suggesting a greater potential for it to leach into groundwater or be transported into aquatic systems via runoff. researchgate.net
In water-sediment systems, this compound has been identified as the primary metabolite. It is more soluble in water and adsorbs less to sediment compared to fenpropimorph, which can influence its persistence and distribution in aquatic environments. oekotoxzentrum.ch The persistence of pesticide metabolites can contribute to a legacy of contamination, where even after the parent compound is no longer applied, its breakdown products remain in the environment. researchgate.net
| Compound | Soil Adsorption Coefficient (Kd kg/L) | Mobility Potential | Reference |
|---|---|---|---|
| Fenpropimorph | ~161 | Immobile | researchgate.net |
| This compound | 1.3 | Much higher mobility | researchgate.net |
There is limited specific information available regarding the recovery dynamics of biological communities following exposure to this compound. General research on pesticides indicates that the recovery of microbial communities is possible after exposure ceases. core.ac.uk Studies on the parent compound, fenpropimorph, have shown that it can negatively affect non-target organisms like soil protozoa and decomposer fungi. researchgate.net The recovery from such impacts would depend on the resilience of the specific organisms and the persistence of the chemical stressor. The fact that modern microbiological techniques have been used infrequently in recovery testing for fungicides highlights a significant data gap. researchgate.net Without targeted studies, it is difficult to predict the timeframes or successional patterns of community recovery from this compound exposure.
Ecosystem-level responses to chronic chemical exposure can be complex, often resulting from a cascade of direct and indirect effects. acs.org For this compound, regulatory assessments have concluded that it is not a risk concern for non-target organisms due to its low toxicity and limited exposure under the prescribed use patterns of its parent compound. regulations.gov The high LC50 and EC50 values from acute toxicity tests support the assessment of low direct toxicity. regulations.govregulations.gov While no comparative chronic toxicity studies were found, it is generally assumed that the acid is also less toxic on a chronic basis than the parent fenpropimorph. regulations.gov
However, potential for indirect ecosystem-level effects exists. For instance, the parent compound, fenpropimorph, has been shown to negatively impact beneficial arbuscular mycorrhizal fungi, which are crucial for nutrient uptake in many plants. unito.itresearchgate.net Such an effect on a key functional group could have cascading consequences for plant community composition and nutrient cycling. Chronic exposure to low levels of the more mobile this compound could potentially influence sensitive microbial communities over the long term, even if acute toxicity is low. These subtle, sub-lethal, and indirect effects are critical areas for future research to fully understand the ecosystem-level consequences.
Mechanisms of Resistance and Evolutionary Adaptation
Genetic Basis of Resistance Development in Target Organisms (e.g., fungal pathogens)
The development of resistance is a heritable trait resulting from specific changes in the genetic makeup of the fungal pathogen. frac.info These genetic alterations allow the fungus to survive and propagate despite the presence of the fungicide.
The most significant mechanism of resistance to fenpropimorph (B1672530) acid involves mutations in the genes encoding the target enzymes. frac.info Target-site mutations reduce the binding affinity of the fungicide to the enzyme, thereby diminishing its inhibitory effect. Research has identified several key genes and specific mutations associated with fenpropimorph resistance in various fungal species.
In the wheat powdery mildew pathogen, Blumeria graminis f. sp. tritici (Bgt), mutations in the erg24 gene, which encodes the primary target enzyme Δ14-reductase, are a major driver of resistance. uea.ac.ukbiorxiv.org Similarly, studies in Aspergillus niger have shown that resistance is a recessive trait linked to at least two different genes located on the same linkage group (II). frontiersin.org In the model organism Saccharomyces cerevisiae, mutations in genes not directly encoding the target enzymes, such as FEN1 and FEN2, have also been shown to confer resistance. frontiersin.orgnih.gov
The table below summarizes key gene mutations identified in various fungal species that are associated with resistance to fenpropimorph.
| Gene | Encoded Protein/Function | Mutation(s) | Organism | Finding |
| erg24 | Sterol Δ14-reductase (Primary Target) | V295L | Blumeria graminis f. sp. tritici | This mutation was found exclusively in resistant isolates and was confirmed to confer resistance in yeast. uea.ac.ukbiorxiv.org |
| erg24 | Sterol Δ14-reductase (Primary Target) | D291N | Blumeria graminis f. sp. hordei | Associated with morpholine (B109124) resistance in the barley powdery mildew pathogen. biorxiv.org |
| fen1 / elo2 | Involved in fatty acid elongation | Not specified | Saccharomyces cerevisiae | Mutations in this gene can result in tolerance to the accumulation of abnormal sterol intermediates caused by fenpropimorph. nih.gov |
| fen2 | Plasma Membrane H+-Pantothenate Symporter | Not specified | Saccharomyces cerevisiae | A mutation in the open reading frame of this gene, which is involved in vitamin transport, was shown to confer resistance to fenpropimorph. frontiersin.org |
| Unknown | Unknown | Recessive mutations in two genes | Aspergillus niger | Genetic analysis via the parasexual cycle identified two recessive genes on linkage group II responsible for resistance. frontiersin.org |
Beyond point mutations, an increase in the copy number or the expression level (overexpression) of a target gene can also lead to resistance. This mechanism allows the fungus to produce a greater quantity of the target enzyme, effectively overwhelming the limited amount of the fungicide present and allowing normal metabolic function to continue.
While target-site mutation is the primary mechanism, overexpression of the ERG24 gene has been shown to confer resistance to fenpropimorph in laboratory studies with Saccharomyces cerevisiae. frontiersin.orgnih.govresearchgate.net Interestingly, while fenpropimorph inhibits both Erg24p and Erg2p, overexpression of the ERG2 gene alone does not appear to grant resistance. researchgate.net However, the simultaneous overexpression of both ERG2 and ERG24 has been observed to confer a slight increase in resistance to fenpropimorph. frontiersin.orgresearchgate.net
This mechanism is well-documented for other sterol biosynthesis inhibitors. For instance, resistance to azole fungicides is frequently associated with the overexpression or duplication of their target gene, cyp51 (ERG11). uea.ac.ukbiorxiv.orgmdpi.comresearchgate.net Gene amplification is recognized as a common adaptive strategy in various organisms, enabling the overexpression of genes involved in detoxification or overcoming inhibitors. nih.govkumarsaurabhsingh.com
Biochemical Mechanisms of Resistance (e.g., efflux pumps, target site mutations, metabolic detoxification)
The genetic changes described above manifest as specific biochemical alterations within the fungal cell that counteract the fungicide's effects. wur.nl These can range from modifying the drug's target to actively expelling it from the cell or breaking it down into non-toxic forms.
The most prevalent biochemical mechanism of resistance to fenpropimorph acid is the structural modification of its primary target enzyme, Δ14-reductase (Erg24p). uea.ac.ukyeastgenome.org The point mutations identified in the erg24 gene result in amino acid substitutions in the enzyme's protein sequence. These substitutions can alter the three-dimensional structure of the enzyme's active site, where the fungicide would normally bind. This change in conformation reduces the enzyme's affinity for this compound, rendering the fungicide less effective at inhibiting its function, even as the enzyme retains its ability to process its natural sterol substrate. frac.info
Because fenpropimorph and its active acid metabolite have a dual-site mode of action, also inhibiting the Δ8→Δ7-isomerase (Erg2p), it is considered to be at a lower risk for the rapid development of high-level resistance compared to single-site inhibitors. bcpc.orgnih.govnih.gov For a fungus to develop high-level resistance through target-site modification, it would likely need to acquire mutations affecting both target enzymes, which is a rare event. nih.gov
Another established mechanism of fungicide resistance is the increased efflux, or active pumping, of the toxic compound out of the fungal cell. wur.nlnih.govresearchgate.net This process is mediated by transporter proteins embedded in the cell membrane, which recognize a wide range of xenobiotics (foreign substances) and use energy to expel them. The two major families of transporters involved in this multi-drug resistance (MDR) are the ATP-binding cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS). bdspublishing.com
In many fungal pathogens, the overexpression of genes encoding these efflux pumps is a primary mechanism of resistance to azole fungicides. bdspublishing.complos.org While less specifically documented for fenpropimorph compared to target-site mutations, enhanced efflux is considered a potential mechanism of resistance. wur.nl Fungal isolates exhibiting resistance to multiple classes of fungicides, including sterol biosynthesis inhibitors, often show elevated levels of ABC transporter activity. This suggests that this compound could be a substrate for these pumps, and their overexpression could contribute to a reduction in its intracellular concentration, thereby lowering its toxicity.
A third potential biochemical defense is the metabolic detoxification of the fungicide. wur.nl This involves enzymatic modification of the this compound molecule into a less toxic or non-toxic form that can be more easily sequestered or removed. The enzymes typically involved in such detoxification processes belong to large families like the cytochrome P450 monooxygenases (P450s).
While detoxification is a known resistance mechanism for some fungicides, its role in practical field resistance to fenpropimorph appears to be minor compared to target-site modification. There is limited direct evidence detailing specific detoxification pathways for this compound in resistant fungal strains. However, studies on the related morpholine fungicide, fenpropidin (B1672529), show that it can be metabolized through hydroxylation and oxidation reactions, processes often catalyzed by P450 enzymes. nih.gov It is plausible that similar pathways exist for this compound and that their upregulation in certain fungal strains could contribute to a degree of tolerance, though this is not considered a primary driver of resistance in the field.
Cross-Resistance Patterns with Other Chemical Classes
Cross-resistance occurs when a fungal strain develops resistance to one fungicide and, as a result, also exhibits resistance to other fungicides, typically those with a similar mode of action. frac.info Understanding these patterns is crucial for designing effective and sustainable disease management strategies.
Co-Resistance to Other Sterol Biosynthesis Inhibitors
Fungicides that inhibit sterol biosynthesis (SBIs) are a major group used in agriculture. cabidigitallibrary.org They are broadly classified based on their specific target site within the ergosterol (B1671047) biosynthesis pathway. cabidigitallibrary.org this compound acts by inhibiting two enzymes: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. wur.nl
Studies have revealed varied patterns of cross-resistance between fenpropimorph and other SBIs. Generally, cross-resistance is observed among fungicides within the same chemical group that share a mode of action. For instance, resistance to demethylation inhibitors (DMIs), another major class of SBIs, is often correlated among different DMI compounds. apsnet.org However, the relationship between resistance to fenpropimorph (a morpholine) and DMIs is more complex. Research on Pyrenophora teres has shown that genetic correlations in resistance between DMIs and fenpropimorph can differ, with many instances showing no significant correlation, suggesting that independent genes may control resistance to these two groups. apsnet.org This indicates that a simple model of cross-resistance between all SBIs is not appropriate. apsnet.org
In some fungal species, such as Botryotinia fuckeliana (the causal agent of gray mold), strains resistant to anilinopyrimidines have shown cross-resistance to various other fungicide groups, including some sterol biosynthesis inhibitors like tolfanafate, prochloraz, and tebuconazole. researchgate.net However, these same multi-drug resistant strains remained highly susceptible to fenpropimorph, fenpropidin, and spiroxamine, which are all inhibitors of sterol Δ14-reduction. researchgate.net Conversely, in Nectria haematococca, mutants resistant to fenpropimorph exhibited positive cross-resistance to fenpropidin but not consistently to tridemorph, another morpholine. apsnet.org
This variability highlights that cross-resistance patterns are highly dependent on the specific fungal pathogen, the particular fungicides involved, and the underlying genetic mutations conferring resistance.
Mechanisms Underlying Multiple Resistance in Fungal Populations
Multiple resistance is a phenomenon where a fungal strain possesses distinct resistance mechanisms to two or more unrelated fungicides. frac.info This differs from cross-resistance, which stems from a single resistance mechanism conferring resistance to multiple related compounds. frac.info Multiple resistance arises from the accumulation of independent mutations, each selected by exposure to a different fungicide. frac.info
Several biochemical mechanisms can contribute to fungicide resistance, including:
Alteration of the target site: This is a common mechanism where mutations in the gene encoding the target protein prevent the fungicide from binding effectively. frac.infonih.gov For example, mutations in the erg24 gene, which encodes the C-14 reductase enzyme targeted by fenpropimorph, have been linked to resistance. researchgate.netbiorxiv.org
Increased efflux of the fungicide: Fungal cells can develop or upregulate transporter proteins, often belonging to the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), which actively pump the fungicide out of the cell, preventing it from reaching its target. nih.govfrontiersin.org This mechanism is a common cause of resistance to a wide variety of antifungal drugs. nih.govoup.com Overexpression of these efflux pumps can lead to multidrug resistance (MDR), where the fungus becomes resistant to several unrelated compounds. frontiersin.org
Metabolic breakdown of the fungicide: The fungus may evolve enzymes that detoxify the fungicide. wur.nl
Overexpression of the target enzyme: By producing more of the target protein, the fungus can overcome the inhibitory effect of the fungicide. frac.info
In the case of fenpropimorph, while target site modification in the erg24 gene is a known resistance mechanism, other pathways could also be involved. researchgate.netuea.ac.uk For instance, some research suggests that fenpropimorph may affect other metabolic pathways beyond sterol biosynthesis. uea.ac.uk The development of multiple resistance in a fungal population is a complex process involving the stepwise selection of different resistance mechanisms in response to various fungicide pressures. A prime example is the co-occurrence of resistance to both benzimidazole (B57391) and dicarboximide fungicides in populations of Botrytis cinerea. frac.info
Population Dynamics and Spread of Resistance Alleles in Environmental Niches
The development and spread of fungicide resistance within a fungal population are governed by principles of population genetics and evolution. The introduction of a fungicide acts as a strong selective pressure, favoring the survival and reproduction of rare, pre-existing resistant individuals. wur.nl
Selection Pressure and Frequency of Resistance Alleles in Field Populations
The intensity and frequency of fungicide application directly influence the selection pressure on a pathogen population. wur.nl Continuous use of a single-site fungicide like fenpropimorph creates a persistent selective environment where resistant mutants have a significant survival advantage. wur.nlfao.org The frequency of these resistance alleles in a field population is a direct consequence of this selection.
Monitoring studies are essential to track the frequency of resistant isolates. For example, after the introduction of QoI fungicides to control cereal powdery mildews in Europe in 1996, highly resistant isolates of Blumeria graminis f. sp. tritici were identified in Germany by 1998. bdschapters.com Similarly, the application of fenpropimorph can lead to the selection of fenpropimorph-tolerant fungal populations in the soil. researchgate.net
The risk of resistance development is considered high for pathogens like powdery mildews (Blumeria graminis, Erysiphe necator, and Podosphaera xanthii) due to their short disease cycles, high rates of spore production, and efficient dispersal mechanisms. nih.gov These characteristics allow for rapid selection and proliferation of resistant genotypes within a growing season. nih.gov The type of resistance, whether qualitative (conferred by a single major gene) or quantitative (polygenic), also affects the rate at which resistance spreads. wur.nl
Dispersal and Gene Flow of Resistant Strains
Once a resistant allele emerges, its spread throughout a geographic area is facilitated by the dispersal of the fungal pathogen. For many plant pathogens, this occurs through the movement of spores by wind or water. fao.org Wind-dispersed ascospores can travel long distances, enabling the rapid spread of resistant strains across large agricultural landscapes. fao.orgresearchgate.net
Gene flow, the transfer of genetic material between populations, ensures that resistance alleles are not confined to their location of origin. This is particularly relevant for pathogens like powdery mildews, which can produce vast numbers of wind-borne conidia, leading to extensive gene flow between fields and even regions. nih.gov The movement of infected plant material can also contribute to the dispersal of resistant strains.
Evolutionary Trajectories of Resistance Development
The evolution of fungicide resistance is often a stepwise process, particularly for fungicides where resistance is polygenic (controlled by multiple genes). wur.nlresearchgate.net This involves the gradual accumulation of mutations that confer increasing levels of resistance.
For sterol biosynthesis inhibitors like the DMIs, resistance in pathogens such as Blumeria graminis, Candida albicans, and Zymoseptoria tritici has been shown to develop sequentially. bdschapters.com Initially, mutations conferring low levels of resistance appear. As selection pressure continues, additional mutations can be acquired in the same gene (e.g., CYP51 for DMIs) or in different genes, leading to higher levels of resistance. bdschapters.com This stepwise accumulation allows the fungal population to adapt gradually to increasing fungicide pressure.
In the case of fenpropimorph, resistance can be conferred by mutations in a single gene (Fen1) or by the additive effect of mutations in multiple unlinked genes (Fen2 and Fen3), as demonstrated in Nectria haematococca. apsnet.org This highlights that different evolutionary pathways can lead to a resistant phenotype. The initial mutations may provide a low level of resistance, which is then enhanced by subsequent mutations.
The evolutionary trajectory is also influenced by the genetic makeup of the pathogen and the agricultural environment. researchgate.net Sexual reproduction, where it occurs, can play a significant role by creating new combinations of resistance alleles through recombination, potentially accelerating the evolution of highly resistant genotypes. researchgate.net The continuous cycle of pathogen infection, fungicide application, selection, and dispersal drives the ongoing evolution of resistance in agricultural ecosystems. wur.nlresearchgate.net
Fitness Costs and Benefits of Resistance Mutations
The development of resistance to fungicides, including those targeting sterol biosynthesis like this compound, is an evolutionary process driven by selection pressure. However, the mutations conferring this resistance are not without consequences for the pathogen. The primary benefit of a resistance mutation is straightforward: it allows the fungus to survive and reproduce in the presence of the fungicide. This advantage is most pronounced under high disease pressure and frequent fungicide applications.
Conversely, these same mutations can impose a "fitness cost," which is a reduction in the pathogen's viability, competitiveness, or reproductive capacity in the absence of the fungicide. nih.govnih.gov This cost arises because the mutation may alter the target enzyme's efficiency or lead to other physiological disadvantages. uea.ac.uk The existence and magnitude of fitness costs are crucial factors that influence the frequency of resistant individuals in a pathogen population, especially during periods when the fungicide is not used.
Research has identified specific fitness costs associated with resistance to morpholine fungicides like fenpropimorph. For instance, laboratory-mutated strains of Monilia laxa that exhibited resistance to fenpropimorph also showed a fitness penalty in the form of reduced sporulation and pathogenicity, although their mycelial growth was unaffected. researchgate.net This suggests that while the resistant strains can grow, their ability to produce spores and infect new hosts is compromised.
In the case of the powdery mildew pathogen Blumeria graminis, a key pathogen of cereals, resistance to fenpropimorph has been linked to mutations in the Erg24 gene, which is involved in sterol biosynthesis. uea.ac.ukbiorxiv.org It has been hypothesized that mutations in critical amino acids within the active site of the ERG24 protein could lead to a significant fitness cost, potentially explaining why resistance development is not more rapid. uea.ac.uk
Table 1: Observed Fitness Costs Associated with Fungicide Resistance
| Fungal Species | Fungicide Class | Resistance Mechanism | Affected Fitness Components | Reference |
|---|---|---|---|---|
| Monilia laxa | Morpholines (Fenpropimorph) | Laboratory-induced mutation | Reduced sporulation and pathogenicity | researchgate.net |
| Blumeria graminis f. sp. tritici | Morpholines (Fenpropimorph) | Mutation in Erg24 gene (hypothesized) | Potential high cost if key amino acids are altered | uea.ac.uk |
| Aedes aegypti (Vector example) | Pyrethroids | CYP-mediated detoxification | Reduced net reproductive rate, adult longevity, and mating success | nih.gov |
| Candida albicans | Azoles (Fluconazole) | Not specified | Reduced fitness in the absence of the drug, which can be eliminated by compensatory evolution | nih.gov |
Modeling the Evolution and Spread of this compound Resistance
Modeling the evolution and spread of fungicide resistance is a critical tool for developing sustainable disease management strategies. These models aim to predict how pathogen populations will respond to different fungicide application scenarios and to identify the key factors driving resistance development. wur.nl
Factors influencing the evolution of resistance are broadly categorized as biological and operational. wur.nl Biological factors include the pathogen's life cycle speed, reproductive output, and the intrinsic genetics of resistance (e.g., whether it is controlled by a single gene or multiple genes). Pathogens like powdery mildews, which are haploid and have short life cycles, are often prone to rapid evolution of resistance. bdschapters.com Operational factors are directly related to the use of the fungicide, such as the type of compound, its mode of action, and the frequency and method of application. wur.nl
Several models have been proposed to understand and predict fungicide resistance. M.W. Shaw developed a model for the evolution of polygenically controlled fungicide resistance, where resistance is determined by the cumulative effect of multiple genes. wur.nl Another model by G. Josepovits evaluates various factors that affect the development of insensitivity to fungicides. wur.nl These models help in assessing the risk associated with different treatment strategies.
For this compound, a key area of study has been how application strategies, such as the use of reduced dosages or split applications, affect the selection pressure for resistance in pathogens like Erysiphe graminis f. sp. tritici. wur.nl While reducing fungicide use is desirable for environmental and economic reasons, these practices can have complex effects on resistance evolution. Reduced doses may not kill all sensitive individuals, potentially allowing for the gradual selection of less-sensitive strains, which can be a stepping stone to full resistance. wur.nl
Long-term monitoring data from Europe has shown a gradual decrease in the sensitivity of wheat powdery mildew to fenpropimorph. nzpps.org However, this has not always translated to widespread field failure, suggesting that the fitness of the resistant strains and the specific management strategies employed play a significant role. nzpps.org Models can integrate such monitoring data to refine predictions and guide anti-resistance strategies. These strategies often include alternating fungicides with different modes of action or using them in mixtures to reduce the selection pressure for any single resistance mechanism. agriculturejournals.cz
Table 2: Factors Considered in Modeling Fungicide Resistance Evolution
| Category | Factor | Description | Reference |
|---|---|---|---|
| Biological | Pathogen Genetics | Nature of resistance mutation (e.g., single-site, polygenic). Haploid nature of some pathogens can accelerate selection. | wur.nlbdschapters.com |
| Pathogen Epidemiology | Reproduction rate, spore dispersal, and life cycle speed. | wur.nl | |
| Fitness of Resistant Isolates | The relative competitiveness of resistant strains in the absence of the fungicide. | nih.govwur.nl | |
| Operational | Fungicide Characteristics | Mode of action (e.g., single-site vs. multi-site). | wur.nlfao.org |
| Application Strategy | Dosage rates (full vs. reduced), frequency, and timing of applications. | wur.nl | |
| Use Pattern | Use of mixtures or alternations with fungicides having different modes of action. | wur.nlagriculturejournals.cz |
Remediation Technologies and Environmental Mitigation Strategies
Bioremediation Approaches for Fenpropimorph (B1672530) Acid Contamination
Bioremediation harnesses the metabolic capabilities of microorganisms to degrade contaminants. For fenpropimorph acid, this involves either introducing specialized microorganisms or stimulating the activity of native microbial populations.
Bioaugmentation is an approach that involves the introduction of specific, pre-selected microorganisms to a contaminated site to enhance the degradation of target pollutants. researchgate.netmdpi.com This strategy is considered advantageous for cleaning up pesticide-contaminated soils. researchgate.net While studies have identified bacteria capable of degrading the parent compound fenpropimorph, specific research on isolating and applying microorganisms for the sole purpose of degrading this compound is less documented. However, the principle of bioaugmentation holds promise. The process typically involves isolating microbial strains from contaminated environments that have adapted to utilize the pollutant as a source of carbon and energy. dtic.mil For instance, various bacterial genera like Pseudomonas, Bacillus, Alcaligenes, and Sphingomonas have been successfully used in the bioaugmentation of other pesticides. researchgate.net Microbial consortia are often more effective than single strains due to their combined metabolic capabilities. researchgate.net The success of bioaugmentation depends on several factors, including the survival and activity of the introduced microorganisms, their interaction with the native microbial community, and environmental conditions such as pH, temperature, and nutrient availability. researchgate.net
A study on the degradation of fenpropimorph in soil showed that the disappearance of the parent compound was concurrent with the formation of this compound. researchgate.netresearchgate.net This indicates that the microbial communities present were capable of at least the initial transformation. Studies have shown that while fenpropimorph can initially inhibit some fungal growth, certain bacteria like Pseudomonas and actinomycetes are not affected and may play a role in its degradation. researchgate.netresearchgate.net For example, one study observed that total culturable bacteria were initially lowered by fenpropimorph but were stimulated after 56 days, suggesting a potential adaptation of the microbial community. researchgate.net
Biostimulation aims to enhance the degradation capabilities of the indigenous microbial populations by optimizing environmental conditions. core.ac.uk This can be achieved by adding nutrients, such as nitrogen and phosphorus, or an additional carbon source to stimulate microbial growth and activity. mdpi.commdpi.com The addition of organic matter can have a dual effect: it can increase microbial activity leading to higher degradation rates, but it can also increase the sorption of the chemical, potentially reducing its bioavailability. mst.dk
For fenpropimorph and its acid metabolite, enhancing the activity of native soil microorganisms is a key remediation strategy. The degradation of fenpropimorph to this compound is a known microbial process in soil. researchgate.netoekotoxzentrum.ch Studies have shown that factors like soil moisture and temperature significantly influence the degradation rate. oekotoxzentrum.ch Higher soil moisture, for instance, has been shown to accelerate the degradation process. oekotoxzentrum.ch The addition of organic amendments could potentially stimulate the microbial populations responsible for the degradation of this compound. Research on other pesticides has shown that adding carbon-rich compounds can influence the diversity and activity of native microbial species. mdpi.com For example, the application of organic farming practices has been shown to have a positive influence on soil microbial biomass and diversity. mdpi.com
Advanced Oxidation Processes for Environmental Detoxification of this compound
Advanced Oxidation Processes (AOPs) are chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).
Photochemical degradation involves the use of light to break down chemical compounds. While direct photochemical degradation is not considered a major pathway for fenpropimorph in the environment, indirect photolysis can occur. fao.orgeuropa.eu In soil, photolysis can lead to the formation of metabolites other than this compound, such as BF 421-13 (the alkyl ketone) and BF 421-15 (the morpholine-3-one derivative). fao.org
Fenton and photo-Fenton processes are effective AOPs for degrading persistent organic pollutants. utah.edu The Fenton reaction uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate highly reactive hydroxyl radicals. google.com This method has been successfully applied to degrade various pesticides. google.com The efficiency of the Fenton process can be enhanced by UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ and produces additional hydroxyl radicals. utah.edu While specific studies on the Fenton-based degradation of this compound are limited, the process is known to be effective against a wide range of organic acids and other pesticides. utah.edugoogle.com The presence of other low-molecular-weight organic acids can sometimes inhibit the Fenton degradation process in the dark, but this can be overcome by visible light irradiation and the addition of a catalyst like hydroquinone. utah.edu
Table 1: Factors Influencing Fenton-Based Degradation
| Factor | Effect on Degradation | Reference |
|---|---|---|
| pH | Optimal pH is typically acidic (around 3) for the classic Fenton reaction. | google.com |
| Fe²⁺/H₂O₂ Ratio | The ratio of ferrous iron to hydrogen peroxide is crucial for maximizing hydroxyl radical production. | google.com |
| UV Light | Enhances the degradation rate by photoreducing Fe³⁺ to Fe²⁺ (photo-Fenton). | utah.edu |
| Organic Acids | Can complex with iron and inhibit the reaction, but this effect can be mitigated. | utah.edu |
Sonolysis, the application of ultrasound to a solution, can also degrade organic compounds. The process works through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with extreme temperatures and pressures, leading to the formation of reactive species like hydroxyl radicals. researchgate.netlu.se Sonolysis has been used to degrade pesticides, and its combination with ozone (sonozolysis) can lead to synergistic effects, although competition for degrading species can also occur. researchgate.net
Adsorption and Filtration Technologies for Water Treatment
Adsorption and filtration are physical separation processes used to remove contaminants from water.
Adsorption involves the accumulation of substances at the surface of a solid. For fenpropimorph, adsorption to soil is influenced by soil pH and organic carbon content, with adsorption being negatively correlated with pH and positively correlated with organic carbon. york.ac.uk This suggests that this compound, being a more polar molecule, might have different adsorption characteristics. Activated carbon is a widely used adsorbent for removing organic micropollutants from water due to its high surface area and porous structure. researchgate.net
Filtration is a process that separates solids from fluids by interposing a medium through which only the fluid can pass. phenomenex.com Various filtration methods exist, including gravity, pressure, and membrane filtration. phenomenex.com Membrane filtration, using materials like polyethersulfone (PES) or fluoropolymers, can effectively remove submicron particles and is used in treating water containing acids and other chemicals. gravertech.com For removing dissolved compounds like this compound, filtration is often combined with an adsorption step or other treatment processes. For instance, filtration can be used to remove suspended solids before or after other treatments like AOPs. google.com The choice of filter media and pore size is critical for achieving the desired separation. phenomenex.com
Table 2: Comparison of Water Treatment Technologies for this compound
| Technology | Principle | Advantages | Limitations |
|---|---|---|---|
| Bioaugmentation | Introduction of specific microorganisms. researchgate.net | Potentially low cost, environmentally friendly. mdpi.com | Dependent on microbial survival and activity, may be slow. researchgate.net |
| Biostimulation | Enhancing native microbial activity. core.ac.uk | Utilizes existing microbial populations, less invasive. | Effectiveness depends on the native microbial potential and environmental conditions. mdpi.com |
| Photo-Fenton | Oxidation by hydroxyl radicals generated from H₂O₂/Fe²⁺ and light. utah.edu | Rapid and effective for a wide range of organics. utah.edu | Requires acidic pH, involves chemical addition. google.com |
| Ozonation | Oxidation by ozone and hydroxyl radicals. researchgate.net | Powerful oxidant, effective for disinfection and micropollutant removal. researchgate.net | Can produce undesirable byproducts, energy-intensive. researchgate.net |
| Adsorption | Binding of molecules to a solid surface (e.g., activated carbon). york.ac.uk | High removal efficiency for many organic compounds. researchgate.net | Adsorbent requires regeneration or disposal. |
| Filtration | Physical separation based on size. phenomenex.com | Effective for particulate removal. gravertech.com | Does not remove dissolved molecules unless combined with other processes. phenomenex.com |
Use of Activated Carbon and Other Adsorbents for this compound Removal
Activated carbon is a widely recognized and effective adsorbent for a broad range of organic micropollutants, including pesticides and their metabolites, from aqueous solutions. sigmaaldrich.commdpi.comslu.se The porous structure of activated carbon provides a large surface area for the adsorption of organic molecules primarily through intermolecular van der Waals forces. sigmaaldrich.com The effectiveness of removal is often correlated with the compound's hydrophobicity (log Kow); however, other interactions can also play a role. researchgate.net
While specific research detailing the adsorption isotherms and kinetics for this compound is limited, the use of powdered activated carbon (PAC) is recommended for treating water contaminated with large spills of the parent compound, fenpropimorph. europa.eu This suggests its utility for the acid metabolite as well. Studies on other pesticides and their transformation products show that PAC treatment is often superior to coagulation-sedimentation and ozonation for their removal. researchgate.net Transformation products can sometimes be more difficult to remove than their parent pesticides, but PAC adsorption is generally considered an effective barrier. researchgate.net
| Technology | Principle of Removal | General Efficacy for Pesticide Metabolites | Reported Application for Fenpropimorph/Metabolites |
|---|---|---|---|
| Powdered Activated Carbon (PAC) | Adsorption onto a porous carbon matrix due to high surface area and favorable surface chemistry. | Generally effective; removal is influenced by compound hydrophobicity (Log Kow) and potential for π-π electron donor-acceptor interactions. researchgate.net | Recommended for treating water from large spills of the parent compound, fenpropimorph. europa.eu |
| Granular Activated Carbon (GAC) | Adsorption within a fixed-bed filter; allows for regeneration and long-term use. | One of the most common and effective techniques for removing a wide range of contaminants of emerging concern (CECs). slu.se | No specific studies found for this compound, but generally effective for pesticides. mdpi.com |
Membrane Filtration Techniques
Membrane filtration processes, particularly nanofiltration (NF) and reverse osmosis (RO), are highly effective physical barriers for removing a wide array of dissolved contaminants, including pesticides and their metabolites. mdpi.comsaniup.org These pressure-driven processes separate contaminants based on size, and to a lesser extent, charge and hydrophobicity.
Reverse Osmosis (RO): This technology uses a semi-permeable membrane with very small pores (around 0.0001 µm) that allows water molecules to pass through while blocking the vast majority of dissolved salts, organic molecules, and other impurities. quora.compiramide-ambiente.it RO is generally effective at removing many common pesticide residues, particularly those with a molecular weight larger than water. livingwhole.com.au Studies have shown removal rates for various pesticides ranging from 98.4% to over 99.5%. researchgate.net
Nanofiltration (NF): NF membranes have slightly larger pores (around 0.001 µm) than RO membranes and operate at lower pressures. mdpi.compiramide-ambiente.it They are effective at removing divalent ions (contributing to water softening) and larger organic molecules, including many pesticides and their metabolites. mdpi.com NF is considered a comparable process to RO for the removal of many emerging contaminants. saniup.org
Given that most pesticide metabolites have a molecular weight between 150 and 500 g/mol , NF and RO are considered highly suitable for their removal. mdpi.com The parent compound, fenpropimorph, has a molar mass of 303.49 g/mol , and its acid metabolite would have a similar molecular weight, placing it well within the effective removal range of both NF and RO membranes. wikipedia.org
| Membrane Technique | Typical Pore Size | Removal Mechanism | Effectiveness for Pesticide Metabolites |
|---|---|---|---|
| Reverse Osmosis (RO) | ~0.0001 µm | Size exclusion, diffusion. Rejects most dissolved solutes and organic molecules. | High rejection (>98%) for a wide range of pesticides and metabolites. quora.comresearchgate.net |
| Nanofiltration (NF) | ~0.001 µm | Size exclusion, electrostatic repulsion. Rejects divalent ions and larger organic molecules. | High rejection for compounds >150-200 Da; comparable to RO for many micropollutants. mdpi.comsaniup.org |
Phytoremediation Potential in Contaminated Soils and Water Bodies
Phytoremediation is an in-situ remediation strategy that utilizes plants and their associated microbial communities to remove, degrade, or contain environmental contaminants. This approach is considered a cost-effective and ecologically sound alternative to traditional remediation methods.
Plant Uptake and Metabolism of this compound
The parent compound, fenpropimorph, is known to be a systemic fungicide that can be taken up by plant roots and translocated to the shoots via the xylem. nih.govscielo.br Studies on its metabolism in various crops, including wheat and sugar beets, have clearly shown that a key metabolic pathway is the oxidation of the tert-butyl group to form this compound (coded as metabolite BF 421-2). fao.orgfao.orgepa.gov This indicates that plants possess the enzymatic machinery to create this metabolite.
While much of the research has focused on the formation of this compound within the plant after uptake of the parent compound, the high mobility of this compound in soil suggests that direct uptake of the metabolite from the soil is also a relevant pathway. researchgate.net The uptake of weak acids by plant roots is a well-documented process, influenced by the pH gradient between the soil solution and the plant's root cells. Limited research on de-topped soybean plants showed that the translocation of the parent compound, fenpropimorph (a weak base), was influenced by the pH of the external solution. nih.govresearchgate.net Although direct studies on the uptake and translocation efficiency of this compound from soil are not widely available, its chemical nature as a weak organic acid implies it can be absorbed by root systems and potentially metabolized further within the plant tissues.
Role of Plant-Associated Microbes in Phytodegradation
The rhizosphere, the zone of soil immediately surrounding plant roots, is a hotbed of microbial activity. Plants release exudates (sugars, amino acids, and other organic compounds) that stimulate the growth and metabolic activity of soil microorganisms. nih.gov This enhanced microbial activity in the rhizosphere can accelerate the degradation of organic pollutants, a process known as rhizodegradation. nih.gov
Research on the effects of fenpropimorph in soil has shown that its degradation is linked to microbial processes and results in the formation of this compound. researchgate.net Studies have observed that while the parent compound can have inhibitory effects on certain soil fungi, bacterial communities may be less affected or can recover. researchgate.netresearchgate.net For instance, one study noted that the disappearance of fenpropimorph followed first-order kinetics, which was concomitant with the formation of fenpropimorphic acid, suggesting a direct microbial conversion. researchgate.net Another field study observed that saprotrophic fungi were significantly inhibited around the time that the more bioavailable fenpropimorphic acid appeared, indicating a complex interaction between the parent compound, its metabolite, and the soil microbiome. researchgate.net While research has not yet pinpointed specific microbial strains responsible for degrading this compound in the rhizosphere, studies on other fungicides provide a strong parallel. For example, bacteria such as Pseudomonas fluorescens and Chrysobacterium indologenes isolated from a rhizosphere system were shown to completely degrade the fungicide mefenoxam to its corresponding acid metabolite. nih.gov This demonstrates the potential of plant-associated microbes to play a crucial role in the breakdown of this compound in soil.
| Organism Group | Observed Interaction with Fenpropimorph/Fenpropimorph Acid | Potential Role in Phytodegradation |
|---|---|---|
| Saprotrophic Fungi | Inhibited by fenpropimorph, particularly after the formation of this compound. researchgate.netresearchgate.net | May be sensitive to the compound, potentially altering decomposition cycles. |
| Soil Bacteria | Total bacterial diversity appears largely unaffected by fenpropimorph treatment over time. researchgate.net Some studies show transient effects on culturable bacteria. researchgate.netresearchgate.net | Likely responsible for the primary degradation of fenpropimorph to this compound and its subsequent breakdown. |
| Rhizosphere Microbes (General) | Stimulated by root exudates, enhancing the breakdown of organic contaminants. nih.gov | Create a "hotspot" for accelerated degradation of this compound in the root zone. |
Integrated Management Strategies for Environmental Release Reduction
Beyond remediation, a critical component of environmental protection involves integrated management strategies designed to prevent or minimize the release of this compound into ecosystems. This requires a focus on agricultural practices at the field level.
Best Management Practices for Mitigating Environmental Dispersion
Best Management Practices (BMPs) are practical, effective measures that farmers can implement to reduce the environmental impact of agricultural activities. Given the high mobility and leaching potential of this compound, BMPs that control water movement and enhance soil's adsorptive capacity are paramount. researchgate.netapiservices.biz
Key BMPs relevant to mitigating this compound dispersion include:
Vegetative Buffer Strips: Planting strips of grass or other permanent vegetation between agricultural fields and water bodies can effectively trap sediment and slow runoff, allowing more time for infiltration and for contaminants to be adsorbed or degraded. apiservices.bizezfloinjection.com Research has shown these buffers can remove a high percentage of sediments, nitrogen, and phosphorus from runoff. ezfloinjection.com
Conservation Tillage: Practices like no-till or reduced tillage leave crop residue on the soil surface, which reduces soil erosion, decreases runoff velocity, and increases water infiltration into the soil matrix, thereby reducing the transport of dissolved chemicals. apiservices.biz
Cover Crops: Planting crops such as rye or clover during the off-season protects the soil from erosion, improves soil structure, and increases organic matter. ezfloinjection.com Increased soil organic matter enhances the adsorption of pesticides and their metabolites, reducing their mobility and potential for leaching.
Application Timing and Rate Management: Avoiding pesticide application shortly before predicted heavy rainfall can significantly reduce runoff events. apiservices.biz Adhering strictly to recommended application rates and exploring rate reductions where feasible can lower the total environmental load of the pesticide available to be converted into its mobile acid metabolite. apiservices.biz
| Best Management Practice (BMP) | Mechanism for Reducing this compound Dispersion | Primary Pathway Mitigated |
|---|---|---|
| Vegetative Buffer Strips | Slows runoff, promotes infiltration, traps sediment-bound residues, provides a zone for degradation. ezfloinjection.com | Surface Runoff |
| Conservation Tillage | Reduces soil erosion and surface runoff, increases water infiltration. apiservices.biz | Surface Runoff, Leaching |
| Cover Crops | Reduces erosion, increases soil organic matter, enhancing adsorption of the metabolite. ezfloinjection.com | Surface Runoff, Leaching |
| Application Management | Reduces the amount of pesticide available for transport by avoiding application before major rain events and using the lowest effective rates. apiservices.biz | Surface Runoff, Leaching |
| Integrated Pest Management (IPM) | Reduces the overall frequency and volume of pesticide use. p2infohouse.org | Surface Runoff, Leaching |
Sustainable Design Principles for Future this compound Derivatives
The development of new pesticides must prioritize not only efficacy but also environmental stewardship. For derivatives of this compound, a significant metabolite of the fungicide Fenpropimorph, sustainable design principles offer a framework to create next-generation compounds with improved environmental and toxicological profiles. This involves a multi-faceted approach that integrates green chemistry, computational modeling, and an understanding of the molecule's metabolic fate.
The core structure of Fenpropimorph consists of a cis-2,6-dimethylmorpholine (B33440) ring linked to a 4-tert-butylphenyl group via a 2-methylpropyl bridge. cabidigitallibrary.orgfao.org Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a pathway crucial for maintaining the integrity of fungal cell membranes. fao.orgoekotoxzentrum.ch Specifically, it targets enzymes like sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. oekotoxzentrum.chnih.gov Fenpropimorph itself is metabolized in plants and animals through the oxidation of the tert-butyl group on the phenyl ring to form this compound. fao.org This metabolic pathway is a key consideration in the design of new, more sustainable derivatives.
A fundamental strategy in sustainable design is to create molecules that are effective against the target pathogen but readily degrade into harmless substances in the environment. This concept, known as "degradation-by-design," can be applied to this compound derivatives by introducing functionalities that are susceptible to environmental breakdown. rsc.org For instance, modifying the alkyl chain or the phenyl ring with groups that facilitate microbial or hydrolytic degradation could reduce the persistence of the molecule and its metabolites in soil and water.
Another key principle is the use of bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties to enhance a molecule's pharmacological profile or reduce its toxicity. benthamscience.comopenmedscience.comdrughunter.com In the context of this compound, bioisosteric modifications could be explored to fine-tune the molecule's properties. For example, replacing the tert-butyl group, which is a site of metabolic oxidation to the persistent acid form, with other groups could alter the metabolic pathway towards more readily degradable products. One study successfully incorporated silicon into the structure of morpholine (B109124) antifungals, including a Fenpropimorph analogue, which in some cases improved antifungal activity. nih.gov Such "sila-analogues" represent a promising avenue for creating derivatives with altered environmental fates. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool in the rational design of new agrochemicals. researchgate.netfrontiersin.orgajrconline.org QSAR models can predict the biological activity, toxicity, and environmental properties of a compound based on its chemical structure. By developing QSAR models for this compound and its analogues, researchers can screen large virtual libraries of potential derivatives to identify candidates with a high probability of being both effective fungicides and environmentally benign. nih.govymerdigital.com This in silico approach can significantly reduce the time and resources required for the discovery of new, sustainable fungicides by prioritizing the synthesis of the most promising candidates. nih.gov
The synthesis of these new derivatives should also adhere to the principles of green chemistry. This includes using renewable starting materials, reducing the number of synthetic steps to improve atom economy, and employing safer solvents and reagents. fao.org Chemoenzymatic synthesis, which utilizes enzymes as catalysts, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. cabidigitallibrary.orgsrce.hr For example, lipases have been used in the enantioselective synthesis of S-(-)-fenpropimorph, demonstrating the potential of biocatalysis in producing specific, highly active stereoisomers while minimizing chemical waste. google.comtandfonline.com
Finally, understanding the pharmacophore—the essential part of the molecule responsible for its biological activity—is crucial for designing effective derivatives. researchgate.netsci-hub.sesci-hub.secabidigitallibrary.org For Fenpropimorph, the morpholine ring and the substituted phenylpropyl moiety are key to its fungicidal action. oekotoxzentrum.ch Sustainable design efforts should aim to preserve this pharmacophore while modifying other parts of the molecule to enhance biodegradability and reduce non-target toxicity. This could involve creating pro-pesticides, which are inactive forms of the molecule that are converted to the active fungicide only within the target pathogen. core.ac.uk This approach could minimize the impact on non-target organisms and the wider environment.
By integrating these sustainable design principles, it is possible to develop future this compound derivatives that are not only effective at controlling fungal diseases but also have a significantly reduced environmental footprint.
Future Directions and Emerging Research Avenues
Integration of Omics Technologies in Fenpropimorph (B1672530) Acid Research
The application of "omics" technologies offers a holistic view of the biological systems interacting with Fenpropimorph Acid. These high-throughput methods can elucidate complex interactions from the genetic to the metabolic level.
Metagenomics and Metatranscriptomics for Microbial Community Analysis
Metagenomics, the study of genetic material recovered directly from environmental samples, can provide a comprehensive census of the microbial communities in soil and water exposed to this compound. nih.govnih.gov This approach allows researchers to identify the full spectrum of bacteria, archaea, fungi, and viruses present, many of which cannot be studied using traditional culturing techniques. nih.gov By comparing microbial diversity in contaminated versus uncontaminated sites, scientists can assess the impact of this compound on ecosystem health. mdpi.comresearchgate.net For instance, a decrease in beneficial microbes or an increase in tolerant species could indicate significant environmental pressure. Metagenomic analysis can also uncover genes and metabolic pathways involved in the degradation of this compound, identifying key microbial players in its bioremediation. researchgate.net
Metatranscriptomics complements metagenomics by analyzing the genes that are actively being expressed by the microbial community. mdpi.comnih.gov This technique provides a functional snapshot of the community's response to the presence of this compound. nih.gov It can reveal which degradation pathways are upregulated and which organisms are most active in this process. mdpi.com For example, by identifying the expression of specific enzyme-coding genes, researchers can pinpoint the mechanisms of microbial resistance and breakdown of the compound. mdpi.commdpi.com This information is invaluable for developing strategies to enhance the natural attenuation of this compound in the environment.
Table 1: Application of Omics in this compound Research
| Omics Technology | Research Focus | Potential Insights |
|---|---|---|
| Metagenomics | Microbial community composition and genetic potential | - Identification of microbial species affected by this compound.- Discovery of genes involved in degradation pathways. |
| Metatranscriptomics | Active gene expression in microbial communities | - Understanding the functional response of microbes to this compound.- Pinpointing key organisms and enzymes in the breakdown process. |
| Metabolomics | Comprehensive profile of small-molecule metabolites | - Mapping the metabolic fingerprint of exposure.- Identifying novel breakdown products and affected biological pathways. |
Metabolomics for Comprehensive Metabolite Profiling
Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. researchgate.netresearchgate.net In the context of this compound, metabolomics can create a detailed "metabolic fingerprint" of an organism's response to exposure. By comparing the metabolite profiles of exposed and unexposed organisms, scientists can identify specific biochemical pathways that are perturbed by the compound. researchgate.net This can provide crucial information on its mode of action and potential toxicity.
Furthermore, metabolomics is a powerful tool for tracking the fate of this compound within an organism. It can identify and quantify not only the parent compound but also its subsequent breakdown products. This comprehensive profiling can lead to the discovery of previously unknown metabolites and help to construct a complete picture of the degradation pathway. researchgate.net
Development of Predictive Models for Environmental Behavior and Biological Effects
Predictive modeling is becoming an indispensable tool in environmental science and toxicology, offering ways to forecast the behavior and effects of chemicals, thereby reducing the need for extensive and costly experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. wikipedia.orgnih.gov For this compound, QSAR can be used to predict the fungicidal activity, toxicity, or environmental fate of its various chemical derivatives. mdpi.com The process involves calculating molecular descriptors that quantify the physicochemical properties of the molecules and then using statistical methods to find a correlation between these descriptors and the observed activity. nih.govnih.gov
A validated QSAR model could be used to screen large virtual libraries of this compound derivatives to identify new compounds with potentially higher efficacy or, conversely, lower toxicity. youtube.com This computational pre-screening makes the process of developing new, safer fungicides more efficient and cost-effective. mdpi.com
Machine Learning Approaches for Environmental Fate Prediction
Machine learning (ML), a type of artificial intelligence, excels at identifying patterns in large and complex datasets. escholarship.org ML algorithms can be trained on existing data regarding the environmental fate of pesticides to develop models that predict the behavior of new compounds like this compound. coventry.ac.uk These models can integrate diverse data types, including the chemical's properties, soil type, climate conditions, and microbial community data, to forecast its persistence, mobility, and degradation rates in various environmental compartments. escholarship.orgresearchgate.net
For example, models like random forests and artificial neural networks can be trained to predict the likelihood of this compound leaching into groundwater or persisting in the soil. coventry.ac.ukrsc.org Such predictive tools are vital for conducting environmental risk assessments and for developing management strategies to mitigate potential contamination. mdpi.com
Sustainable Approaches in this compound Management
The long-term goal for managing agricultural chemicals is to develop sustainable practices that minimize environmental impact while ensuring crop protection.
Further sustainable strategies include the development of novel biopesticides derived from microbial agents or plants, which can offer more eco-friendly alternatives. nih.gov Additionally, advancements in targeted pesticide delivery, such as controlled-release formulations, can ensure that the chemical is applied more efficiently, minimizing off-target effects and environmental contamination. nih.gov Research into plant growth regulators, like salicylic (B10762653) acid, has also shown promise in mitigating pesticide toxicity in plants by enhancing their natural detoxification systems. nih.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Fenpropimorph |
Design of Environmentally Benign this compound Analogues
The development of new fungicidal agents is increasingly guided by the principles of "green chemistry," which aim to create effective products with minimal adverse effects on the ecosystem. For this compound, this involves the rational design of analogues that retain antifungal activity while exhibiting improved environmental profiles, such as enhanced biodegradability and reduced toxicity to non-target organisms.
One promising approach is the structural modification of the this compound molecule. Natural products, known for their inherent biodegradability and diverse biological activities, often serve as inspiration for creating new pesticide molecules with novel skeletons. researchgate.net By identifying the specific parts of the this compound structure responsible for its fungicidal action (the pharmacophore) and the parts associated with environmental persistence or non-target toxicity, researchers can strategically alter the molecule. For instance, introducing functional groups that are more susceptible to microbial or hydrolytic degradation could reduce its environmental persistence. This strategy aims to create analogues that break down more rapidly in soil and water, thus lowering the risk of long-term contamination.
The design process for these new analogues involves:
Lead Optimization: Using the this compound structure as a lead compound. mdpi.com
Structural Modification: Altering the molecule to enhance biodegradability and reduce toxicity. This could involve replacing persistent chemical groups with more degradable ones. chemistryworld.com
Activity Screening: Evaluating the new compounds for their effectiveness against target pathogenic fungi. mdpi.com
Toxicological and Environmental Fate Studies: Assessing the impact of the most promising analogues on non-target species and their behavior in the environment.
This "benign by design" approach is crucial for developing next-generation fungicides that are both effective and environmentally compatible, ensuring that crop protection does not come at the cost of ecosystem health. researchgate.net
Strategies for Minimizing Ecological Footprint of this compound Use
Reducing the environmental impact of this compound involves a multi-faceted approach that extends from application practices to waste management. The goal is to prevent the compound from reaching non-target areas, particularly sensitive aquatic ecosystems.
Regulatory and labeling requirements provide a foundational strategy for risk mitigation. For example, product labels for formulations containing fenpropimorph specify that treated lumber must be stored under cover, indoors, or at a significant distance (e.g., at least 100 feet) from any body of water to prevent runoff. regulations.gov Such measures are critical in industrial settings where the product is used for sapstain, mold, and decay control during storage and transit. regulations.gov
Further strategies to minimize the ecological footprint can be categorized as follows:
| Strategy Category | Specific Actions |
| Containment & Runoff Prevention | Storing treated materials away from water sources; using covered or indoor storage facilities. regulations.gov |
| Waste Management | Treating waste as hazardous and disposing of it according to state pesticide or environmental control agency guidelines. regulations.gov |
| Application Technology | Utilizing precision application methods to reduce drift and overuse. |
| Integrated Pest Management (IPM) | Incorporating this compound within a broader IPM program that includes non-chemical control methods, thereby reducing the overall amount of fungicide needed. |
| Environmental Buffers | Maintaining vegetative buffer zones around agricultural fields or industrial sites to capture and degrade any potential runoff. |
These strategies, combining regulatory compliance with best management practices, are essential for reducing the potential for this compound to enter and adversely affect the environment. mdpi.compmi.com
Exploration of Novel Bioactive Properties (non-clinical, non-human)
Beyond its role as a fungicide, this compound's specific mechanism of action makes it a valuable tool for fundamental biological research. Its ability to interfere with the sterol biosynthesis pathway opens up possibilities for its use as a biochemical probe and for studying its effects on diverse biological systems.
Potential as a Biochemical Probe for Sterol Pathway Studies
Fenpropimorph is a known inhibitor of sterol biosynthesis in fungi and higher plants. nih.gov Sterols are essential molecules for the structure and function of cell membranes in eukaryotes. mdpi.com The sterol biosynthesis pathway is a complex series of enzymatic reactions, and inhibitors like this compound are powerful tools for elucidating this process. nih.gov
By blocking specific enzymes in the pathway, this compound allows researchers to study the function of these enzymes and the consequences of their inhibition. For example, studies have shown that in fungi, fenpropimorph primarily affects sterol isomerases and reductases. nih.gov In the arbuscular mycorrhizal fungus Glomus intraradices, fenpropimorph exposure led to a decrease in total sterols and an increase in the precursor squalene (B77637), suggesting inhibition of squalene epoxidase or a general slowdown of the pathway. researchgate.net In contrast, in mammalian cells, its main target appears to be the demethylation of lanosterol. nih.gov
This specificity makes this compound a useful chemical probe to:
Identify and characterize specific enzymes within the sterol pathway.
Study the differences in sterol biosynthesis across different kingdoms of life (fungi, plants, animals). nih.gov
Investigate the cellular consequences of disrupting sterol production. mdpi.com
The use of such chemical tools is a well-established approach in chemical biology to investigate metabolic pathways and regulatory mechanisms. nih.gov
Investigating Effects on Non-Target Biological Systems (e.g., algal lipid accumulation)
The investigation of how chemicals affect non-target organisms is crucial for a complete environmental risk assessment and can also reveal unexpected biological activities. Research on this compound has shown that it can induce significant changes in the metabolism of certain microalgae.
Specifically, treatment with fenpropimorph has been observed to induce the accumulation of neutral lipids, primarily in the form of triacylglycerols (TAGs), in the green alga Chlamydomonas reinhardtii. researchgate.net This effect is dose-dependent and suggests that this compound interferes with lipid metabolism, potentially by causing a conversion of membrane lipids into storage lipids (TAGs). researchgate.net This phenomenon is of significant interest as microalgae are considered a promising feedstock for biofuels, and a primary challenge is to induce lipid accumulation without halting growth. researchgate.netnih.gov
| Organism | Observed Effect of Fenpropimorph | Potential Research Application |
| Chlamydomonas reinhardtii | Dose-dependent increase in neutral lipid (TAG) accumulation. researchgate.net | Tool to study the biochemical and genetic regulation of lipid synthesis and storage in algae. researchgate.net |
| Other microalgae | Potential for similar effects on lipid metabolism. nsf.gov | Screening for algal strains that are particularly sensitive or resistant to this effect to understand metabolic differences. |
The compounds that trigger such lipid accumulation are valuable tools for exploring the biochemical mechanisms of this process in algae. researchgate.net This research provides a direct means to study pathways for improving algal oil content, which is relevant for biofuel development, while also highlighting an important ecotoxicological endpoint for non-target aquatic organisms. researchgate.netnih.gov
Collaborative Research Frameworks and Data Sharing Initiatives in this compound Studies
The global nature of environmental contaminants necessitates international cooperation in their monitoring and research. Establishing collaborative frameworks for this compound would enhance the understanding of its environmental fate, transport, and impact on a larger scale.
International Cooperation in Environmental Monitoring
Effective environmental protection requires the active participation of international organizations and collaborative efforts between countries. mdpi.com For a compound like this compound, which may be used in various parts of the world, international cooperation is essential for comprehensive environmental monitoring. Such collaboration allows for the pooling of resources, sharing of data, and harmonization of monitoring protocols. mdpi.comnih.gov
Key aspects of an international cooperative framework for this compound would include:
Global Monitoring Programs: Establishing networks of monitoring stations in different regions to track the presence and concentration of this compound in air, water, soil, and biota. This is particularly important for understanding long-range transport.
Data Sharing Platforms: Creating centralized, open-access databases for researchers and regulatory agencies to share monitoring data and toxicological findings. This facilitates large-scale risk assessments and trend analysis. mdpi.com
Harmonized Methodologies: Developing and adopting standardized analytical methods for detecting this compound and its metabolites to ensure data comparability across different laboratories and countries.
Joint Research Initiatives: Funding and supporting international research projects to investigate the compound's impact on different ecosystems and to develop more effective risk mitigation strategies. epa.gov
Such frameworks, like the International Cooperative Programme on Assessment and Monitoring of Acidification of Rivers and Lakes, serve as models for how coordinated international efforts can successfully address widespread environmental issues. un.org This approach is vital for building a comprehensive global picture of the environmental behavior of chemical compounds like this compound. nih.gov
Open Science Practices for Data Accessibility and Reproducibility
The movement towards Open Science, which promotes transparency and accessibility in research, offers significant avenues for advancing the study of chemical compounds like this compound. nih.gov This approach encourages making scientific research and its data accessible to all levels of society, fostering collaboration and enhancing reproducibility. nih.govplos.org For a compound that is a key metabolite of a widely used fungicide, adopting Open Science principles is crucial for building a comprehensive and reliable body of knowledge regarding its environmental and analytical characteristics. fao.orgwikipedia.orgresearchgate.net
The core of Open Science lies in making the entire research cycle, from methodology to data and publication, openly available. scienceeurope.org This shift is reshaping how research is conducted and disseminated, aiming to make the process more efficient and transparent. nih.gov For this compound, this involves moving beyond traditional publication models to embrace open data repositories, detailed public methodologies, and collaborative validation efforts.
Data Accessibility in this compound Research
Currently, much of the data on Fenpropimorph and its acid metabolite is found within regulatory assessments and peer-reviewed journals. fao.orgnih.gov While valuable, this information is often presented in a summarized format. An Open Science framework advocates for depositing the raw, underlying data into public repositories. This practice would allow for independent re-analysis, meta-analyses, and the development of new predictive models for the environmental fate of this compound without necessitating redundant and costly new studies.
A prime example of data that would benefit from open accessibility is the validation of analytical methods. Research has been conducted to establish reproducible methods for detecting Fenpropimorph and this compound in various livestock products. nih.gov The data from such studies, particularly from inter-institutional validation, is critical for ensuring that monitoring programs can achieve consistent results. nih.gov Making this data openly available would allow laboratories worldwide to verify their own methodologies against a standardized dataset.
Table 1: Example of Inter-Institutional Validation Data for this compound Analysis This table simulates how detailed validation data could be presented in an open-access format, based on findings from published research. nih.gov
| Livestock Product | Fortification Level (µg/kg) | Average Recovery Rate (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|
| Beef | 10 | 85.3 | <10 |
| Pork | 10 | 95.9 | <10 |
| Chicken | 10 | 88.1 | <10 |
| Milk | 10 | 65.1 | <10 |
| Egg | 10 | 70.2 | <10 |
| Flatfish | 10 | 82.6 | <10 |
Enhancing Research Reproducibility
Reproducibility is a cornerstone of scientific integrity. In the context of this compound, this means that an experiment, such as measuring its mobility in a specific soil type, should yield similar results when repeated by different researchers in different locations. Open Science practices, such as publishing detailed experimental protocols and pre-registering studies, are instrumental in achieving this. nih.gov
Studies on the environmental fate of this compound have highlighted significant differences in its behavior compared to its parent compound, Fenpropimorph. For instance, Fenpropimorph is largely considered immobile in soil, whereas this compound is significantly more mobile, posing different environmental considerations. researchgate.net The reproducibility of the methods used to determine these properties is paramount for accurate environmental risk assessment. Adhering to Open Science principles by sharing detailed methodologies for soil column tests and degradation experiments would allow for direct replication and validation of these critical findings. researchgate.net
Table 2: Comparative Soil Interaction Properties of Fenpropimorph and this compound This table presents data on the differing soil adsorption characteristics of the two compounds, illustrating the type of environmental data for which reproducibility is essential. researchgate.net
| Compound | Soil Adsorption Coefficient (Kd) (kg/L) | Expected Mobility in Soil |
|---|---|---|
| Fenpropimorph | ~161 | Immobile |
| This compound | 1.3 | High Mobility |
By embracing open science, future research on this compound can build a more robust, transparent, and verifiable knowledge base. This facilitates greater collaboration among scientists and enhances the credibility and utility of research findings for regulatory bodies and the public.
Q & A
Q. What are the standard analytical methods for detecting Fenpropimorph Acid in biological and environmental samples, and how are they validated?
- Methodology : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is widely used for quantification. Key parameters include precursor ions (m/z 334.3) and product ions (m/z 107.2 for quantification, 98.3 for qualification) . For soil analysis, gas chromatography with mass spectrometry (GC/MS) or nitrogen-phosphorus detection (GC/NPD) is employed after derivatization (e.g., pentafluorobenzylation) to enhance volatility . Validation requires assessing recovery rates (70–120%), matrix effects, and limits of detection (LOD ≤ 0.01 mg/kg) using spiked controls .
Q. How does this compound inhibit fungal growth at the molecular level?
- Mechanism : It targets ergosterol biosynthesis by inhibiting Δ8-7 isomerase and Δ14 reductase, disrupting membrane integrity in fungi. This leads to accumulation of abnormal sterols and impaired hyphal growth . Concurrently, it indirectly affects fatty acid elongation by interfering with acetyl-CoA and malonyl-CoA metabolism, as shown in Saccharomyces cerevisiae mutants .
Q. What sample preparation techniques are optimal for simultaneous analysis of Fenpropimorph and its acid in complex matrices?
- Approach : A single-sample preparation method using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) is effective for livestock products. This involves acetonitrile extraction, salt-out partitioning, and dispersive solid-phase cleanup (e.g., C18 sorbents) to minimize matrix interference . For soil, accelerated solvent extraction (ASE) with dichloromethane:acetone (1:1) is recommended .
Advanced Research Questions
Q. How can researchers design experiments to study this compound's dual role in ergosterol inhibition and fatty acid metabolism?
- Experimental Design :
- Use fen2 mutants of S. cerevisiae to decouple sterol biosynthesis from fatty acid elongation. Monitor ergosterol intermediates via GC-MS and quantify very-long-chain fatty acids (VLCFAs) using LC-MS .
- Apply chemogenomic profiling (e.g., CRISPR-Cas9 libraries) to identify genes like CRG1 and FEN1 that modulate resistance or sensitivity .
Q. How can contradictions in data regarding this compound's primary mode of action be resolved?
- Analysis Framework :
- Compare inhibition kinetics across fungal species. For example, in Trichoderma reesei, fenpropimorph reduces pantothenate transport by 76%, suggesting non-sterol targets .
- Conduct lipidomic profiling to correlate drug efficacy with sphingolipid/glycerophospholipid ratios, which may reveal context-dependent mechanisms .
Q. What experimental approaches assess the ecological impact of this compound on non-target soil microorganisms?
- Methodology :
- Use litter bag studies in incubated soil to track bacterial (e.g., Pseudomonas) and protozoan populations via micro-colony forming unit (CFU) counts. Fenpropimorph application (3 mM) disrupts predator-prey dynamics, evidenced by protozoan inhibition and bacterial bloom .
- Metatranscriptomics can identify shifts in microbial metabolic pathways (e.g., nitrogen cycling) post-exposure .
Q. How do resistance mechanisms to this compound evolve in fungal populations, and what genetic markers are predictive?
- Research Strategy :
- Isolate resistant strains from agricultural fields and sequence FEN2 (fatty acid elongase) and ERG24 (Δ14 reductase) loci for mutations .
- Validate using heterologous expression in Aspergillus niger or Fusarium langsethiae, correlating allele variants with IC50 shifts .
Methodological Challenges and Solutions
Q. What are the limitations of current detection methods for this compound in high-lipid matrices (e.g., milk, liver)?
- Challenges : Co-eluting lipids can suppress ionization in LC-MS/MS.
- Solutions : Optimize cleanup steps (e.g., EMR-Lipid cartridges) and use isotopic internal standards (e.g., deuterated this compound) to correct matrix effects .
Q. How can researchers differentiate this compound's direct enzyme inhibition from secondary metabolic disruptions?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
